6-O-Methacryloyl-1,2
Description
Contextualization within Carbohydrate-Based Polymer Chemistry
Carbohydrate-based polymers, or glycopolymers, represent a significant class of materials derived from abundant and renewable resources like glucose, galactose, and fructose. researchgate.netresearchgate.netiosrjournals.org These natural polysaccharides are noted for their biocompatibility and low toxicity, making them advantageous for biomedical applications. researchgate.net The chemical modification of these carbohydrates is a key strategy for developing advanced materials. researchgate.net In this context, 6-O-methacryloyl-1,2-glycoderivatives are synthetic monomers created by introducing a polymerizable methacryloyl group onto a sugar backbone. This modification allows for the creation of polymers with a well-defined structure, combining the desirable characteristics of the carbohydrate with the versatile properties of synthetic polymers. The synthesis often involves the use of protective groups to ensure the methacryloyl function is added at a specific position, typically the primary hydroxyl group at the C-6 position of the sugar ring. researchgate.net
Significance of Methacryloyl Functionality in Precision Polymer Synthesis
The introduction of the methacryloyl group into sugar molecules is crucial for enabling their participation in modern controlled/living radical polymerization (CLRP) techniques. sigmaaldrich.com Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) allow for the precise synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. researchgate.netsigmaaldrich.comcmu.edu
The methacryloyl group acts as the vinyl component that readily undergoes radical polymerization. mdpi.com For instance, the RAFT polymerization of methyl 6-O-methacryloyl-α-D-glucoside has been successfully performed in aqueous solutions, yielding well-defined glycopolymers with polydispersities as low as 1.10. researchgate.net This level of control is essential for tailoring the material's properties for specific, high-performance applications. The ability to directly polymerize these functional monomers avoids the need for post-polymerization modification, streamlining the production of functional materials. cmu.edu
Evolution of 6-O-Methacryloyl Sugar Derivatives as Functional Monomers
The development of 6-O-methacryloyl sugar derivatives as functional monomers has progressed through various synthetic strategies. A common approach involves the protection of most of the sugar's hydroxyl groups, leaving the C-6 hydroxyl group available for reaction. For example, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose is a frequently used intermediate where two isopropylidene groups protect the hydroxyls at C-1, C-2, C-3, and C-4, allowing for the selective esterification of the C-6 hydroxyl group with methacryloyl chloride or a related reagent. rsc.org
More recent advancements include enzymatic synthesis routes. Lipase-catalyzed transesterification, for example, offers a highly regioselective method to introduce the methacryloyl group at the C-6 position of unprotected sugars, such as in the synthesis of methyl 6-O-methacryloyl-α-D-glucoside. researchgate.net This enzymatic approach is often more environmentally friendly, avoiding the use of harsh reagents and complex protection-deprotection steps. researchgate.net Other synthesis methods include the ring-opening of epoxy sugars with methacrylic acid. researchgate.net These evolving synthetic methodologies have made a wider range of 6-O-methacryloyl glycoderivatives more accessible for polymer research.
Overview of Research Trajectories for 6-O-Methacryloyl-Derived Materials
Research involving materials derived from this compound-glycoderivatives is focused on several key areas. A major trajectory is the synthesis of well-defined homopolymers and block copolymers for biomedical applications. For example, block copolymers of a glycopolymer and a synthetic polymer like poly(2-hydroxyethyl methacrylate) have been created, resulting in novel hydrophilic-hydrophilic block copolymers. researchgate.net
Another significant research direction is the development of hydrogels. doria.fi The multifunctional nature of some sugar-based monomers allows them to act as cross-linkers, forming hydrogels that can absorb large amounts of water. doria.fi These materials are being investigated for use as thickening agents, in printable cell culture materials, and for injectable drug release systems. doria.fi Furthermore, polymers derived from these monomers, such as poly-(6-O-methacryloyl-D-galactose), are water-soluble and exhibit novel properties not found in natural polysaccharides, opening up avenues for new applications. rsc.org The resulting polymers can be further modified; for instance, the reducing end of the polymer chain can be oxidized to create polyelectrolytes with distinct ion-binding properties. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C16H24O7 |
|---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H24O7/c1-8(2)13(17)18-7-9-10-11(21-15(3,4)20-10)12-14(19-9)23-16(5,6)22-12/h9-12,14H,1,7H2,2-6H3 |
InChI Key |
RKFOJTMVZFAYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 6 O Methacryloyl 1,2 Monomers and Precursors
Regioselective Esterification Strategies for Carbohydrate Modification
The selective functionalization of one hydroxyl group among many on a carbohydrate ring is a significant challenge in synthetic carbohydrate chemistry. nih.govwiley-vch.deresearchgate.net The primary hydroxyl group at the C-6 position is sterically less hindered and generally more nucleophilic than the secondary hydroxyls, which provides a basis for regioselectivity. wiley-vch.de Esterification strategies are commonly used to introduce the methacryloyl group, and these can be broadly categorized into protection-deprotection schemes and direct approaches. nih.gov
Direct Esterification with Methacryloylating Agents
Direct esterification offers a more atom-economical route by avoiding the multiple steps of protection and deprotection. This approach leverages the inherently higher reactivity of the primary C-6 hydroxyl group compared to the secondary ones. nih.gov The synthesis is typically performed on a carbohydrate precursor where other positions, such as C-1 and C-2, are already blocked, for example, in 1,2-O-isopropylidene-α-D-glucofuranose.
The reaction involves treating the partially protected sugar with a methacryloylating agent, such as methacrylic anhydride (B1165640) or methacryloyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. nih.gov By carefully controlling reaction conditions—such as low temperature and stoichiometry of the acylating agent—selective esterification at the C-6 position can be achieved in good yields.
Enzymatic Transesterification for Selective 6-O-Methacryloylation
Enzymatic methods provide a powerful and highly regioselective alternative to traditional chemical synthesis for carbohydrate modification. researchgate.netresearchgate.netmdpi.com Lipases, in particular, have demonstrated exceptional capability in catalyzing the acylation of sugars, showing a strong preference for the primary hydroxyl group at the C-6 position. mdpi.comresearchgate.netnih.gov
This biocatalytic approach involves a transesterification reaction between a carbohydrate substrate and an activated acyl donor, such as vinyl methacrylate (B99206). researchgate.net The enzyme, often an immobilized lipase (B570770) like Novozym 435 (lipase B from Candida antarctica), facilitates the transfer of the methacryloyl group to the sugar. researchgate.netmdpi.com
A key advantage of this method is its high selectivity, which often eliminates the need for complex protection-deprotection steps. mdpi.com The reactions are typically carried out in non-aqueous solvents (e.g., tert-butanol (B103910), acetonitrile) or solvent-free systems to shift the enzymatic equilibrium towards synthesis rather than hydrolysis. researchgate.netresearchgate.netmdpi.com For example, the lipase-catalyzed acylation of methyl α-D-glucoside with vinyl methacrylate in tert-butanol at 50°C yields the desired methyl 6-O-methacryloyl-α-D-glucoside with high regioselectivity. researchgate.net
| Enzyme | Substrate Example | Acyl Donor | Solvent | Key Finding | Reference |
| Novozym 435 (Candida antarctica lipase B) | Methyl α-D-glucoside | Vinyl Methacrylate | tert-Butanol | High regioselectivity for the C-6 position. | researchgate.net |
| Novozym 435 | N-acetyl-glucosamine | Methyl Hexanoate | - | Formation of 2-(acetylamino)-2-deoxy-6-O-hexanoate-D-glucose. | mdpi.com |
| β-glucosidase | Cellobiose | Hydroxy-alkyl (meth)acrylamides | Aqueous with co-solvent | Kinetically-controlled synthesis of glycosyl-(meth)acrylamide monomers. | rsc.org |
Multi-Step Chemical Pathways for Complex 6-O-Methacryloyl-1,2 Glycomonomer Architectures
The synthesis of complex glycomonomers, which may include additional functionalities or specific stereochemistries, often requires multi-step chemical pathways. nih.govnih.gov These synthetic routes combine various techniques, including protection-deprotection strategies and selective functionalizations, to build the desired molecular architecture before the final methacryloylation step.
An example of such a pathway could start with a readily available, protected sugar like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. hacettepe.edu.tr A sequence of reactions might involve:
Selective deprotection of the 5,6-O-isopropylidene group to free the C-5 and C-6 hydroxyls. hacettepe.edu.tr
Further chemical modification at the C-3 or C-5 position. For instance, creating a precursor like 1,2-O-isopropylidene-3,5-O-propylidene-α-D-glucofuranose, which leaves only the C-6 hydroxyl available for reaction. researchgate.net
Introduction of other functional groups to the carbohydrate backbone to create a multifunctional monomer.
Finally, the selective methacryloylation of the C-6 hydroxyl group as the penultimate or final step.
These multi-step syntheses are essential for creating tailor-made glycomonomers that can be polymerized to form glycopolymers with precise structures and functionalities, which are crucial for applications in drug delivery, tissue engineering, and as probes for studying biological interactions. nih.govnih.gov
Controlled Polymerization Mechanisms and Kinetic Studies of 6 O Methacryloyl 1,2 Monomers
Reversible Deactivation Radical Polymerization (RDRP) of 6-O-Methacryloyl-1,2 Derivatives
RDRP methods such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully employed for the polymerization of protected and unprotected this compound monomers. researchgate.netresearchgate.net These techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions that are common in conventional free-radical polymerization. researchgate.netgoogle.com
RAFT polymerization is a versatile RDRP method applicable to a wide range of monomers and reaction conditions, including aqueous media. researchgate.netresearchgate.net The control in a RAFT system is achieved by adding a thiocarbonylthio compound, known as a chain transfer agent (CTA), which mediates the polymerization via a reversible chain transfer process. mdpi.com
The choice of the Chain Transfer Agent (CTA) is critical for achieving a controlled RAFT polymerization. Various CTAs have been proven effective for the polymerization of this compound derivatives.
For the RAFT polymerization of the protected monomer this compound:3,4-di-O-isopropylidene-D-galactopyranose (proGal-M or MAlpGP), specialized RAFT "inimers" (compounds that act as both initiator and transfer agent) have been synthesized and used. researchgate.net Examples include 2-(methacryloyloxy)ethyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate (MAE-CPP) and 2-(3-(benzylthiocarbonothioylthio)propanoyloxy)ethyl acrylate (B77674) (BCP-EA). researchgate.net These inimers have been used to create hyperbranched glycopolymers in a simple one-pot reaction. researchgate.net
Furthermore, macromolecular RAFT agents (macro-CTAs) have been employed to synthesize well-defined block copolymers. acs.orgfao.orgnih.gov For example, amphiphilic diblock copolymers were prepared using a poly(ethylene glycol)-based macro-RAFT agent to initiate the polymerization of this compound:3,4-di-O-isopropylidene-D-galactopyranose. fao.org Similarly, P(MAlpGP-co-DMAEMA) has been used as a macro-RAFT agent for the subsequent polymerization of other monomers to create redox-responsive block copolymers. acs.orgnih.gov
| Monomer | Chain Transfer Agent (CTA) | Polymer Architecture | Source |
|---|---|---|---|
| This compound:3,4-di-O-isopropylidene-D-galactopyranose (proGal-M) | 2-(methacryloyloxy)ethyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate (MAE-CPP) | Hyperbranched | researchgate.net |
| Methyl 6-O-methacryloyl-alpha-D-glucoside | (4-cyanopentanoic acid)-4-dithiobenzoate | Linear | researchgate.net |
| This compound:3,4-di-O-isopropylidene-D-galactopyranose (MAlpGP) | P(MEO₂MA-co-OEGMA) macro-RAFT agent | Diblock Copolymer | fao.org |
| Pyridyl disulfide ethyl methylacrylate (PDSMA) | P(MAlpGP-co-DMAEMA) macro-RAFT agent | Diblock Copolymer | acs.orgnih.gov |
A hallmark of a controlled polymerization is the linear increase of polymer molecular weight with monomer conversion and the production of polymers with a narrow molecular weight distribution, quantified by a low polydispersity index (PDI, Mw/Mn). mdpi.com
Kinetic studies on the RAFT polymerization of this compound derivatives demonstrate excellent control. For the aqueous RAFT polymerization of methyl 6-O-methacryloyl-alpha-D-glucoside, polymers with number-average molecular weights (Mn) between 16 and 103 kDa were obtained with PDI values as low as 1.10. researchgate.net Detailed kinetic investigations of this system revealed that RAFT polymerization proceeds at a slower rate compared to conventional free-radical polymerization due to the reversible transfer process. researchgate.net The polymerization is characterized by an initial non-steady-state period, the duration of which is inversely dependent on the radical flux in the system. researchgate.net
In the synthesis of hyperbranched glycopolymers from proGal-M using an inimer, the resulting polymers were fairly uniform, with PDI values below 1.5. researchgate.net The study also noted an interesting kinetic difference depending on the monomer and inimer system used. researchgate.net When creating diblock copolymers, efficient chain extension from macro-CTAs results in the desired block structures with controlled molecular weights and low PDI. fao.org
| Monomer/System | Mn (kDa) | PDI (Mw/Mn) | Source |
|---|---|---|---|
| Methyl 6-O-methacryloyl-alpha-D-glucoside | 16 - 103 | as low as 1.10 | researchgate.net |
| Hyperbranched poly(proGal-M) | 1.7 - 29 | < 1.5 | researchgate.net |
ATRP is another powerful RDRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate propagating polymer chains through a halogen atom transfer process. google.comgoogle.com This method allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. google.commdpi.com
The success of an ATRP reaction is highly dependent on the careful selection of the initiator, catalyst (metal salt), and ligand. A detailed investigation into the ATRP of this compound;3,4-di-O-isopropylidene-D-galactopyranose (MAIPGal) optimized these components for effective control. researchgate.net
Several initiator and catalyst combinations were found to be successful. The polymerization could be initiated by methyl 2-bromoisopropionate (2-MBP) or ethyl 2-bromoisobutyrate (2-EBiB). researchgate.net The catalyst system typically consists of a copper(I) halide, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl), complexed with a nitrogen-based ligand. researchgate.net Ligands like bipyridine (bipy) and N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) were shown to be effective. researchgate.net
Specifically, the ATRP of MAIPGal was well-controlled using the 2-EBiB/CuBr/bipy system at 60°C and the 2-MBP/CuCl/bipy system at 60°C. researchgate.net An even more optimal system, allowing for polymerization at room temperature (23°C), was found to be 2-EBiB/CuBr/PMDETA, which is advantageous due to its moderate conditions. researchgate.net These optimized systems demonstrate the ability to precisely control the polymerization of sugar-based methacrylates. researchgate.netresearchgate.net
| Initiator | Catalyst | Ligand | Temperature (°C) | Source |
|---|---|---|---|---|
| Ethyl 2-bromoisobutyrate (2-EBiB) | CuBr | Bipyridine (bipy) | 60 | researchgate.net |
| Methyl 2-bromoisopropionate (2-MBP) | CuCl | Bipyridine (bipy) | 60 | researchgate.net |
| Ethyl 2-bromoisobutyrate (2-EBiB) | CuBr | N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) | 23 | researchgate.net |
Surface-initiated ATRP (SI-ATRP) is a robust method for grafting well-defined polymer chains directly from a substrate, creating high-density polymer brushes. rsc.orgresearchgate.net This technique has been applied to grow glycopolymer films from monomers structurally similar to this compound derivatives, demonstrating a pathway to functional biomaterials. nih.gov
In a specific example, a sugar-containing polymer was grown from a gold surface via SI-ATRP of 3-O-methacryloyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranoside (MAIpGIc). nih.gov The process involved first immobilizing an initiator, a 2-bromopropionyl moiety, onto the gold surface. nih.gov The polymerization was then carried out in a tetrahydrofuran (B95107) (THF) medium using copper(I) bromide (CuBr) as the catalyst and 1,4,8,11-tetraaza-1,4,8,11-tetramethylcyclotetradecane (Me4Cyclam) as the ligand. nih.gov
The formation of the glycopolymer brush on the gold surface was confirmed by various analytical techniques. nih.gov Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) images showed polymer growth away from the surface without visible domain boundaries, confirming the formation of a sugar coating. nih.gov This method is significant for creating biofunctional surfaces for applications such as biosensors and pathogen detection. nih.gov
Atom Transfer Radical Polymerization (ATRP) of this compound Monomers
Conventional Free Radical Polymerization (FRP) of this compound Systems
Conventional free radical polymerization (FRP) represents a foundational method for polymer synthesis. mdpi.com In FRP, a free radical initiator is used to begin the polymerization of monomers. nih.gov This technique is known for its robustness and compatibility with a wide range of monomers. researchgate.net However, a key characteristic of conventional FRP is the continuous generation of radicals and the occurrence of termination reactions, which can limit control over the polymer's molecular weight and structure. acs.org The lifetime of a growing polymer chain in FRP is typically very short, on the order of seconds. mdpi.com
In the context of this compound systems, FRP serves as a baseline for comparison with more controlled polymerization techniques. For instance, kinetic studies of methyl 6-O-methacryloyl-α-d-glucoside have been conducted using conventional FRP to benchmark the performance of controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer). researchgate.netcapes.gov.br These comparative studies reveal that FRP of this glycomonomer proceeds at a significantly faster rate than its controlled counterparts. capes.gov.br This is attributed to the higher concentration of propagating radicals and the absence of a mediating agent that would otherwise slow the reaction to impart control. capes.gov.br While effective for producing polymers, FRP typically yields materials with broad molecular weight distributions (high polydispersity) and offers limited ability to create complex architectures like block copolymers. nih.govresearchgate.net
Self-Condensing Vinyl Polymerization (SCVP) for Hyperbranched Architectures
Self-condensing vinyl polymerization (SCVP) is a powerful "one-pot" technique used to synthesize polymers with a highly branched, tree-like structure known as hyperbranched polymers. mdpi.comosti.gov This method utilizes a special type of molecule called an "inimer," which possesses both a monomer-like polymerizable vinyl group and an initiator-like functionality. rsc.org More recently, SCVP has been combined with controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), using molecules that act as both a chain transfer agent and a monomer, often referred to as "transmers". rsc.orgacs.org
The primary advantage of SCVP is its ability to produce hyperbranched polymers, which are characterized by a compact globular structure, high solubility, low viscosity, and a multitude of terminal functional groups. mdpi.com These properties make them suitable for various applications, including drug delivery and nanotechnology. mdpi.comosti.gov By combining SCVP with controlled radical polymerization methods like photoinduced electron transfer RAFT (PET-RAFT), it is possible to synthesize hyperbranched polymers under mild conditions, such as at room temperature and in aqueous solutions. osti.gov
The degree of branching and the length of the branches in the resulting hyperbranched polymer can be controlled by adjusting the ratio of the conventional monomer to the inimer or transmer. osti.gov This control over the macromolecular structure allows for the tailoring of the material's properties for specific applications. rsc.org For example, RAFT-mediated SCVP has been shown to be a promising tool for creating well-defined hyperbranched polymers with predetermined branching frequencies. rsc.org
Emulsion Polymerization for Latex Synthesis
Emulsion polymerization is a widely used industrial process for producing polymer dispersions, commonly known as latexes. calpoly.eduresearchgate.net This technique typically involves polymerizing hydrophobic monomers in an aqueous medium stabilized by surfactants. nih.gov The process results in the formation of stable, sub-micron polymer particles dispersed in water. matec-conferences.org Synthetic latexes are critical components in a variety of applications, including paints, adhesives, and coatings, where they act as binders that form a continuous film upon drying. calpoly.edu
The synthesis can be carried out through various methods, such as batch, semi-batch, or seeded polymerization, to control particle size and morphology. calpoly.edunih.gov For instance, seeded emulsion polymerization can be used to create core-shell structures, where one type of polymer forms the core and a second monomer composition is polymerized on its surface to form a shell. matec-conferences.orgnih.gov This allows for the combination of different polymer properties within a single particle. nih.gov
In a typical in situ emulsion polymerization, inorganic nanoparticles can be dispersed in a solution containing the monomer, an emulsifier, and a water-soluble initiator. nih.gov Polymerization then proceeds to form hybrid latex particles. nih.gov The stability of the resulting latex is a crucial factor, and process conditions are optimized to minimize the formation of coagulum. calpoly.edu Although specific examples focusing solely on this compound are not prevalent in the provided literature, the general principles of emulsion polymerization for acrylic and methacrylic monomers are directly applicable for producing latexes from this glycomonomer. calpoly.edumatec-conferences.org
Mechanistic and Kinetic Investigations of this compound Polymerization
Understanding the reaction kinetics and mechanisms is fundamental to controlling the polymerization process and the final properties of the polymer. kpi.uaacs.org Detailed kinetic studies provide insights into the rates of initiation, propagation, and termination, which are the elementary steps of radical polymerization. acs.orgacs.org
Monomer conversion, the extent to which monomer molecules have been converted into polymer chains, is a critical parameter in polymerization. uzh.ch The rate of polymerization describes how quickly this conversion occurs. parkell.com For methacrylate (B99206) monomers, the polymerization process can be very rapid, often characterized by a significant acceleration in rate at higher conversions, a phenomenon known as the gel effect. researchgate.net
Kinetic studies on methyl 6-O-methacryloyl-α-d-glucoside using RAFT polymerization have shown that these processes often exhibit an initial non-steady-state period, or induction period, before reaching a steady polymerization rate. researchgate.netcapes.gov.br The rate of polymerization is generally slower compared to conventional free-radical polymerization, a necessary trade-off for achieving control over the polymer structure. capes.gov.br The degree of monomer conversion is often monitored over time to generate kinetic plots. For many dental resin composites based on methacrylates, polymerization starts rapidly and then slows, with the majority of the process occurring within the first few minutes after initiation. parkell.comnih.gov The final degree of conversion is a crucial factor influencing the mechanical properties and biocompatibility of the material. uzh.chmdpi.com
Table 1: Polymerization Rate Data for Methacrylate Systems This table presents representative data on polymerization rates for different methacrylate systems under various conditions, illustrating the typical kinetics observed.
| Monomer System | Polymerization Method | Initiator | Temperature (°C) | Maximum Polymerization Rate (%/min) | Final Conversion (%) |
| Methyl Methacrylate (MMA) | Living Radical | BDC Iniferter | 60 | Varies with concentration | ~20-55 |
| Dental Resin (Methacrylate-based) | Photopolymerization | Camphorquinone | Ambient | High initial rate | ~60-70 |
| 2-Hydroxyethyl Methacrylate (HEMA) | Bulk Radical | AIBN | 50-80 | Increases with temperature | >95 |
| Styrene/MMA/Acrylic Acid | Surfactant-Free Emulsion | KPS | 75 | Rate increases with temp. | High |
Data compiled from findings in sources researchgate.netnih.govcmu.edumdpi.com. Note: Specific rates are highly dependent on exact reaction conditions.
The outcomes of a polymerization reaction, including molecular weight, polydispersity, conversion, and rate, are highly sensitive to the reaction conditions. cmu.edu Key parameters that can be varied include temperature, initiator concentration, monomer concentration, and in the case of photopolymerization, light intensity. researchgate.nettue.nl
Temperature: Increasing the polymerization temperature generally leads to a higher rate of polymerization. researchgate.netmdpi.com This is due to the increased rate of initiator decomposition, generating more free radicals, and enhanced mobility of the monomer molecules. researchgate.net
Initiator Concentration: The concentration of the initiator has a significant effect on the polymerization. In conventional FRP, a higher initiator concentration typically leads to a faster rate but may result in lower molecular weight polymers due to a higher number of initiation events. nih.gov In controlled polymerizations, the ratio of monomer to initiator is a key factor in determining the final molecular weight. cmu.edu
Monomer Concentration: The initial concentration of the monomer can influence both the polymerization rate and the final polymer properties. researchgate.net At higher monomer concentrations, the rate of polymerization often increases. cmu.edu However, this can also lead to higher viscosity and potential challenges in maintaining control, sometimes resulting in increased polydispersity. cmu.edu
Light Intensity (for Photopolymerization): In UV-cured systems, increasing the light intensity generally accelerates the polymerization rate. researchgate.net However, excessively high intensity can negatively impact surface properties like gloss and may lead to surface defects. researchgate.net
Table 2: Effect of Reaction Conditions on Polymerization of Methacrylates This table summarizes the general influence of various reaction parameters on the outcomes of methacrylate polymerization.
| Reaction Condition | Effect on Polymerization Rate | Effect on Molecular Weight | Effect on Polydispersity (PDI) |
| Increasing Temperature | Increases | Can decrease (in FRP) | May increase |
| Increasing Initiator Conc. | Increases | Decreases (in FRP) | May increase |
| Increasing Monomer Conc. | Increases | Increases | May increase at high conc. |
| Increasing Light Intensity | Increases | Generally decreases | Can be affected |
This table is a generalized summary based on principles described in sources cmu.eduresearchgate.nettue.nlnih.gov.
Development of Advanced Polymeric Architectures from 6 O Methacryloyl 1,2 Monomers
Homopolymerization and Control over Polymer Chain Length
The homopolymerization of 6-O-methacryloyl-1,2-O-isopropylidene-D-glucofuranose and related sugar-based methacrylate (B99206) monomers can be achieved with a high degree of control over polymer chain length and molecular weight distribution through controlled/living radical polymerization (CLRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). researchgate.netacs.orgacs.org These methods are advantageous as they can often be performed in aqueous media without the need for protecting groups on the sugar's hydroxyl moieties. researchgate.netacs.orgresearchgate.net
RAFT polymerization of methyl 6-O-methacryloyl-α-D-glucoside (6-O-MMAGlc), an unprotected glycomonomer, has been successfully conducted in aqueous solutions. researchgate.netacs.org Using a suitable chain transfer agent (CTA), such as (4-cyanopentanoic acid)-4-dithiobenzoate, and a radical initiator, it is possible to synthesize well-defined poly(methyl 6-O-methacryloyl-α-D-glucoside) with number-average molecular weights (M_n) ranging from 16 to 103 kDa. researchgate.netacs.org The resulting polymers exhibit low polydispersity indices (PDI), with values reported as low as 1.10, indicating a narrow molecular weight distribution. researchgate.netacs.org The control over the polymerization is demonstrated by the linear evolution of molecular weight with monomer conversion and the ability to prepare a series of well-defined glyco-oligomers with degrees of polymerization (DP_n) from 15 to 66 and PDI values between 1.05 and 1.12. acs.orgmonash.edu
Kinetic studies of the RAFT process for these glycomonomers reveal an initial non-steady-state period, the duration of which is inversely dependent on the radical flux in the system. acs.orgmonash.edu The polymerization rate is significantly influenced by factors such as temperature, initiator concentration, and the ratio of CTA to initiator. researchgate.netacs.org
Similarly, ATRP has been employed for the homopolymerization of various sugar methacrylates, including 2-gluconamidoethyl methacrylate (GAMA), yielding polymers with reasonably low polydispersities. acs.org ATRP of hydroxy-functional methacrylates like glycerol (B35011) monomethacrylate (GMA) and 2-hydroxypropyl methacrylate (HPMA) in methanol (B129727) at ambient temperature also proceeds to high conversion with good control, achieving final PDI values of 1.30 and 1.09, respectively. acs.org This demonstrates the robustness of ATRP for creating well-defined polymers from monomers with functional groups similar to those in 6-O-methacryloyl derivatives. acs.org
Table 1: Homopolymerization of Methyl 6-O-methacryloyl-α-D-glucoside (2) via RAFT Polymerization
| Run | [Monomer]:[CTA]:[Initiator] Ratio | Conversion (%) | M_n (kDa) (by ¹H NMR) | PDI | Reference |
|---|---|---|---|---|---|
| 1 | 175:1:0.2 | 95 | 49.8 | 1.10 | researchgate.netacs.org |
| 2 | 350:1:0.2 | 89 | 103 | 1.19 | researchgate.netacs.org |
| 3 | 88:1:0.2 | 95 | 26.1 | 1.10 | researchgate.netacs.org |
| 4 | 44:1:0.2 | 96 | 16.0 | 1.12 | researchgate.netacs.org |
Copolymerization Strategies with this compound Derivatives
Statistical Copolymer Synthesis
Statistical copolymers incorporating sugar-based methacrylates can be synthesized using controlled polymerization techniques, which allow for the random incorporation of different monomer units along the polymer chain. researchgate.net Atom Transfer Radical Polymerization (ATRP) is a particularly effective method for this purpose. researchgate.net
In a representative study, various sugar-based methacrylate monomers were copolymerized with methyl methacrylate (MMA) via classical ATRP at 90°C. researchgate.net The resulting random copolymers were characterized to determine their molecular weights and composition. The molecular weights of the copolymers, as determined by Gel Permeation Chromatography (GPC) and ¹H-NMR spectroscopy, were found to be in the range of 10,600–16,800 g/mol and 12,200–18,500 g/mol , respectively. researchgate.net The composition of the copolymers, also determined by ¹H-NMR, showed that the incorporation of the sugar-based methacrylate monomer was in good agreement with the initial feeding ratio, with values around 94.1–97.8%. researchgate.net The glass transition temperatures (Tg) of these copolymers were found to be between 101.2°C and 102.9°C, varying with the type and composition of the sugar-based monomer used. researchgate.net This demonstrates that ATRP allows for the successful synthesis of well-defined random copolymers with predictable compositions and specific thermal properties. researchgate.net
Table 2: Statistical Copolymerization of Sugar-Based Methacrylates with Methyl Methacrylate (MMA) via ATRP
| Copolymer System | M_n (g/mol) (by GPC) | M_n (g/mol) (by ¹H-NMR) | Sugar Monomer Content in Copolymer (%) | Glass Transition Temp. (T_g, °C) | Reference |
|---|---|---|---|---|---|
| Sugar-Methacrylate-co-MMA | 10,600 - 16,800 | 12,200 - 18,500 | 94.1 - 97.8 | 101.2 - 102.9 | researchgate.net |
Block Copolymer Formation
The "living" nature of controlled radical polymerization techniques like RAFT and ATRP enables the synthesis of well-defined block copolymers containing segments derived from this compound monomers. researchgate.netacs.org This is typically achieved through sequential monomer addition, where a homopolymer of one monomer is first synthesized and then used as a macroinitiator (or macro-CTA) to initiate the polymerization of a second monomer, thereby growing a new block from the existing chain ends. acs.orgcmu.edu
For instance, a well-defined homopolymer of poly(methyl 6-O-methacryloyl-α-D-glucoside) (P(6-O-MMAGlc)) synthesized via RAFT polymerization was successfully chain-extended with 2-hydroxyethyl methacrylate (HEMA). researchgate.netacs.org This process yielded a novel, purely hydrophilic-hydrophilic diblock copolymer, P(6-O-MMAGlc)-b-P(HEMA), demonstrating the high end-group fidelity of the RAFT process. researchgate.netacs.org
Similarly, ATRP has been used to prepare a wide range of sugar-based block copolymers. acs.org By using macroinitiators based on poly(ethylene oxide) (PEO) or poly(propylene oxide) (PPO), diblock copolymers such as PPO₃₃-b-GAMA₅₀ and PEO₂₃-b-GAMA₅₀ have been synthesized, where GAMA is 2-gluconamidoethyl methacrylate, a related hydrophilic sugar-based monomer. acs.orgacs.org Furthermore, triblock copolymers can be formed by sequential addition of another methacrylic monomer, such as 2-(diethylamino)ethyl methacrylate (DEA), to create structures like PEO₂₃-b-GAMA₅₀-b-DEA₁₀₀. acs.orgacs.org
The synthesis of block copolymers composed of acrylates and methacrylates via ATRP requires careful consideration of the monomer sequence. cmu.edu It has been shown that a poly(methyl methacrylate) macroinitiator can effectively initiate the polymerization of acrylic monomers. cmu.edu However, for a polyacrylate macroinitiator to effectively initiate the polymerization of a methacrylate like MMA, halogen exchange (e.g., using a bromine-terminated macroinitiator with a CuCl catalyst) is often necessary to ensure controlled polymerization and prevent poor cross-propagation. cmu.educmu.edu
Table 3: Examples of Block Copolymers Synthesized from Sugar-Based Methacrylates
| Block Copolymer Structure | Polymerization Method | Monomer 1 | Monomer 2 (and 3) | Reference |
|---|---|---|---|---|
| Diblock: P(6-O-MMAGlc)-b-P(HEMA) | RAFT | Methyl 6-O-methacryloyl-α-D-glucoside | 2-Hydroxyethyl Methacrylate | researchgate.netacs.org |
| Diblock: PPO₃₃-b-GAMA₅₀ | ATRP | Propylene Oxide (forms macroinitiator) | 2-Gluconamidoethyl Methacrylate | acs.orgacs.org |
| Triblock: PEO₂₃-b-GAMA₅₀-b-DEA₁₀₀ | ATRP | Ethylene Oxide (forms macroinitiator) | 2-Gluconamidoethyl Methacrylate, 2-(Diethylamino)ethyl Methacrylate | acs.orgacs.org |
Hyperbranched and Star Polymer Synthesis
Advanced polymeric architectures such as hyperbranched and star-shaped polymers can be synthesized from this compound and related sugar-based monomers using controlled radical polymerization. d-nb.inforesearchgate.net The two primary strategies for synthesizing star polymers are the "core-first" and "arm-first" methods. cmu.eduresearchgate.net
In the "core-first" approach, a multifunctional initiator acts as the central core from which linear polymer arms are grown simultaneously. d-nb.infocmu.edu This method was used to synthesize star-like glycopolymers via Activator Generated by Electron Transfer (AGET) ATRP. d-nb.info A three-functional, resveratrol-based initiator was used as the core to polymerize an ionic glucose-bearing methacrylate monomer. d-nb.info This strategy also allowed for the creation of amphiphilic star copolymers by incorporating N,N-dimethylaminoethyl methacrylate (DMAEMA) segments, yielding well-defined star architectures. d-nb.info Another example involves synthesizing a five-armed initiator from acetylated glucose, which is then used to initiate the ATRP of monomers like 2-hydroxyethyl methacrylate (HEMA) to form a star-shaped polymer. pnu.ac.ir
The "arm-first" method involves first synthesizing linear polymer chains (the "arms") with a reactive end-group. cmu.eduharth-research-group.org These arms are then linked together by reacting them with a multifunctional cross-linking agent, which forms the core of the star. cmu.eduresearchgate.netharth-research-group.org This approach was employed to create well-defined 3-arm glycopolymer stars via RAFT polymerization. researchgate.net First, a non-water-soluble trifunctional RAFT agent was chain-extended with a few units of hydroxyethyl (B10761427) acrylate (B77674) to make it water-soluble. researchgate.net This macro-CTA was then used to polymerize acryloyl glucosamine (B1671600) (AGA) in aqueous solution in a controlled manner, resulting in a 3-arm star glycopolymer. researchgate.net This technique provides excellent control over the arm's molecular weight, as the arms are synthesized and characterized before the star formation step. researchgate.netacs.org
Table 4: Strategies for Hyperbranched and Star Glycopolymer Synthesis
| Synthesis Strategy | Polymerization Method | Core/Cross-linker | Arm Monomer(s) | Resulting Architecture | Reference |
|---|---|---|---|---|---|
| Core-First | AGET ATRP | Resveratrol-based trifunctional initiator | Ionic glucose-bearing methacrylate, DMAEMA | 3-arm star (co)polymers | d-nb.info |
| Core-First | ATRP | Acetylated glucose-based five-armed initiator | 2-Hydroxyethyl Methacrylate (HEMA) | 5-arm star polymer | pnu.ac.ir |
| Arm-First | RAFT | Trifunctional RAFT agent (forms core) | Acryloyl Glucosamine (AGA), Hydroxyethyl Acrylate | 3-arm star polymer | researchgate.net |
Crosslinking and Network Formation in 6-O-Methacryloyl-Based Systems
Photocrosslinking Mechanisms for Hydrogel Formation
Polymers derived from this compound and similar methacrylated monomers can be readily crosslinked to form hydrogels through photopolymerization. doria.fisci-hub.se Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water. nih.gov The crosslinking process is initiated by light, typically in the UV or visible spectrum, and offers excellent spatial and temporal control over the gelation process. tandfonline.comsemanticscholar.org
The fundamental mechanism involves three key components:
Methacrylated Polymer Chains : The polymer backbone, such as poly(this compound), possesses pendant methacryloyl groups which contain reactive carbon-carbon double bonds.
Photoinitiator : A molecule that, upon exposure to light of a specific wavelength, generates highly reactive species, typically free radicals. sci-hub.setandfonline.com
Light Source : An external stimulus (e.g., UV or visible light) that provides the energy to activate the photoinitiator. semanticscholar.org
When the polymer solution, containing a photoinitiator, is exposed to light, the photoinitiator absorbs photons and decomposes into free radicals. rsc.org These radicals then attack the methacryloyl double bonds on the polymer chains, initiating a chain-reaction polymerization. The pendant methacrylate groups on different polymer chains react and form covalent bonds, creating crosslinks that connect the individual chains into a single, continuous network structure—the hydrogel. sci-hub.se
The mechanical properties and swelling behavior of the resulting hydrogel can be precisely tuned by modulating several parameters, including the concentration of the polymer, the degree of methacrylation on the polymer backbone, the type and concentration of the photoinitiator, and the duration and intensity of the light exposure. tandfonline.comnih.govnih.gov Commonly used photoinitiators for biomedical applications include Irgacure 2959 for UV crosslinking and Eosin-Y or the water-soluble azo initiator VA-086 for visible light crosslinking, as they often exhibit higher cytocompatibility. tandfonline.comnih.gov This photocrosslinking method is highly versatile and has been applied to various methacrylated natural polymers like hyaluronic acid, gelatin, and collagen to create hydrogels for tissue engineering and other biomedical applications. sci-hub.setandfonline.comnih.gov
Table 5: Common Photoinitiators for Hydrogel Formation
| Photoinitiator Name | Type | Activation Spectrum | Common Applications | Reference |
|---|---|---|---|---|
| Irgacure 2959 (I2959) | Radical Photoinitiator | UV Light (e.g., 365 nm) | Crosslinking of PEGDA, methacrylated collagen and hyaluronic acid. | tandfonline.comnih.gov |
| VA-086 (2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide]) | Azo Initiator | Visible Light | Cytocompatible crosslinking of natural hydrogels. | nih.gov |
| Eosin-Y | Visible Light Photoinitiator | Visible Light | Used with a co-initiator for visible light polymerization. | tandfonline.com |
| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | Radical Photoinitiator | UV and Visible Light | Efficient photoinitiator for cell-laden hydrogels. | tandfonline.com |
Enzymatic Crosslinking Approaches
The development of hydrogels and other crosslinked polymeric networks from this compound-based polymers can be achieved through environmentally benign enzymatic methods. mdpi.com These biocatalytic approaches offer high specificity and operate under mild physiological conditions, which is advantageous for biomedical applications where cell viability and material biocompatibility are paramount. lu.sepreprints.orgresearchgate.net Enzymes such as horseradish peroxidase (HRP) and transglutaminases are commonly employed to catalyze the formation of covalent bonds between polymer chains, leading to three-dimensional networks. lu.senih.gov
Horseradish peroxidase, in the presence of hydrogen peroxide (H₂O₂), is a well-established system for crosslinking polymers that have been functionalized with phenolic moieties, such as tyramine (B21549) or other phenol (B47542) derivatives. acs.orgacs.orgutwente.nl The mechanism involves the HRP-catalyzed oxidation of the phenol groups to generate reactive tyrosyl free radicals. nih.gov These radicals can then couple to form dityrosine (B1219331) crosslinks, resulting in the gelation of the polymer solution. nih.gov For polymers derived from this compound monomers, this would necessitate a preliminary functionalization step to introduce phenolic groups onto the sugar backbone. A dual-enzyme system, incorporating glucose oxidase (GOx), can be used to generate the required H₂O₂ in situ from glucose, creating a more controlled and cytocompatible crosslinking environment. frontiersin.org
Another significant enzymatic approach involves the use of transglutaminase (TGase). nih.gov Microbial transglutaminase (mTG) is particularly useful as it catalyzes the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. lu.semdpi.com This method would require the polymer chains to be functionalized with peptide sequences containing these specific amino acids. The reaction is highly specific and proceeds under neutral pH and body temperature, making it ideal for creating hydrogels for tissue engineering and drug delivery. lu.senih.gov
Furthermore, oxidoreductase enzymes like galactose oxidase can be employed. This enzyme specifically oxidizes the primary alcohol at the C6 position of galactose units to an aldehyde. mdpi.com If the monomer used is a galactose derivative, the resulting polymer would have pendant galactose units that can be enzymatically oxidized. The generated aldehyde groups can then form crosslinks through Schiff base formation with amine-functionalized molecules or polymers.
These enzymatic strategies allow for the creation of hydrogels with tunable properties. The gelation time, mechanical stiffness, and degradation rate can be precisely controlled by adjusting the enzyme concentration, substrate concentration, and the degree of functionalization of the polymer chains. mdpi.comresearchgate.net
Table 1: Overview of Enzymatic Crosslinking Systems Applicable to Functionalized Glycopolymers
| Enzyme System | Polymer Functional Group Required | Crosslinking Mechanism | Key Advantages |
|---|---|---|---|
| Horseradish Peroxidase (HRP) / H₂O₂ | Phenolic moieties (e.g., Tyrosine, Tyramine) | Oxidative coupling of phenols to form dityrosine bonds. nih.gov | Rapid gelation, tunable stiffness. utwente.nl |
| Transglutaminase (TGase) | Glutamine and Lysine residues | Formation of isopeptide bonds between amino acid side chains. nih.gov | High specificity, cytocompatible conditions. lu.se |
| Galactose Oxidase (GalOx) | Galactose units | Oxidation of primary alcohols to aldehydes for subsequent reaction. mdpi.com | Specific to galactose, creates reactive aldehyde functionality. mdpi.com |
Structural Modifications and Post-Polymerization Functionalization
Polymers synthesized from this compound monomers possess a versatile scaffold for structural modification and post-polymerization functionalization. The inherent chemical functionalities of the sugar moiety, particularly the pendant hydroxyl groups, serve as primary sites for a wide array of chemical transformations. mdpi.com This allows for the tailoring of the polymer's physical, chemical, and biological properties to suit specific applications.
Post-polymerization modification is a powerful strategy for introducing diverse functional groups that may not be compatible with the initial polymerization conditions. bibliotekanauki.plwiley-vch.de For glycopolymers derived from this compound monomers, the secondary hydroxyl groups on the sugar ring are readily available for modification. These hydroxyl groups can be targeted for esterification, etherification, or reaction with isocyanates to attach various functional molecules. researchgate.net For instance, the reaction with isocyanates can form carbamate (B1207046) linkages, a method used to functionalize polymers with a range of moieties. researchgate.net
Enzymatic modifications can also be performed post-polymerization. In a notable example, glycopolymers containing galactose pendants were enzymatically converted to copolymers containing galactonic acid using glucose oxidase. nih.gov This "green chemistry" approach demonstrates the potential for precise, selective modification of the sugar units on a pre-formed polymer backbone. nih.gov
Another powerful approach is the introduction of reactive handles suitable for "click chemistry," such as azide-alkyne cycloadditions. The pendant hydroxyl groups can be converted to azides or alkynes, transforming the glycopolymer into a platform for conjugating a wide variety of molecules, including peptides, proteins, or small molecule drugs, with high efficiency and under mild conditions. mcmaster.ca
If the initial monomer contains a reactive group that survives polymerization, such as an epoxide, the resulting polymer becomes an exceptionally adaptable scaffold. Poly(glycidyl methacrylate), for example, can be modified through nucleophilic ring-opening of the epoxide by amines, thiols, azides, and carboxylic acids, generating a library of functional polymers from a single precursor. semanticscholar.orgrsc.org This principle could be applied by co-polymerizing the this compound monomer with a monomer like glycidyl (B131873) methacrylate. The subsequent ring-opening reaction also generates a new hydroxyl group, which can be used for further sequential functionalization. semanticscholar.orgrsc.org
The ability to perform these modifications allows for the fine-tuning of polymer properties such as hydrophilicity, biodegradability, and biological recognition. nih.gov For example, attaching specific ligands can promote cell adhesion or targeted drug delivery.
Table 2: Selected Post-Polymerization Modification Reactions for Glycopolymers
| Reactive Site on Polymer | Reagent/Reaction Type | Functional Group Introduced | Potential Application |
|---|---|---|---|
| Pendant Hydroxyl (-OH) | Isocyanates (R-NCO) | Carbamate linkage | Tuning hydrophobicity, attaching functional moieties. researchgate.net |
| Pendant Hydroxyl (-OH) | Carboxylic acid/anhydride (B1165640) (Esterification) | Ester linkage | Drug conjugation, property modification. wiley-vch.de |
| Pendant Hydroxyl (-OH) | Azide/Alkyne introduction | Click Chemistry handle | Bio-conjugation with peptides, proteins, etc. mcmaster.ca |
| Pendant Galactose | Glucose Oxidase (GOx) | Galactonic Acid | Altering charge and hydrophilicity. nih.gov |
Advanced Characterization Techniques for 6 O Methacryloyl Based Polymeric Systems
Spectroscopic Analysis for Polymer Structure Elucidation
Spectroscopic techniques are fundamental in confirming the successful synthesis and determining the precise chemical structure of polymers derived from 6-O-methacryloyl-1,2-based monomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful, non-destructive tool for the detailed structural analysis of 6-O-methacryloyl-based polymers. It provides information on the monomer conversion, polymer composition, and stereochemistry. ismar.orgnih.gov
¹H NMR: Proton NMR is used to verify the polymerization of the 6-O-methacryloyl-based monomer. A key indicator of successful polymerization is the disappearance of the sharp signals from the vinyl protons of the methacrylate (B99206) group in the monomer, which typically appear between 5.5 and 6.2 ppm. acs.orgrsc.org Concurrently, the spectrum of the resulting polymer shows the appearance of broad resonance signals corresponding to the newly formed polymer backbone. rsc.org For instance, in the polymerization of this compound:3,4-di-O-isopropylidene-d-galactopyranose (MAIpGal), the characteristic vinyl proton peaks at 6.13 and 5.56 ppm vanish, while broad peaks for the polymer backbone emerge. acs.org The signals for the sugar ring protons and any protecting groups (like isopropylidene) remain, although they may broaden upon polymerization. acs.orgmdpi.com
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing detailed information about the carbon skeleton. In the monomer, characteristic peaks for the vinyl carbons are observed around 120-140 ppm, and the carbonyl carbon of the ester group appears near 168-172 ppm. rsc.orgresearchgate.net Upon polymerization, the vinyl carbon signals disappear, providing clear evidence of the reaction's completion. rsc.org The carbonyl peak remains, while the carbons of the polymer backbone give rise to new signals. The chemical shifts in the ¹³C NMR spectra are sensitive to the local stereochemical environment (tacticity) of the polymer chain. researchgate.net
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for making unambiguous assignments of complex, overlapping signals in the ¹H and ¹³C spectra. ismar.orgiupac.orgdntb.gov.ua H-H COSY experiments can establish connectivity between protons within the sugar moiety, while HSQC correlates directly bonded proton and carbon atoms, confirming assignments made in the 1D spectra. researchgate.net This is particularly useful for resolving the complex signals of the sugar ring and for confirming the site of methacryloylation. researchgate.netresearchgate.net
Table 1: Representative NMR Chemical Shifts (δ, ppm) for Monomer and Polymer
| Group | Monomer (MAIpGal) ¹H NMR Signals acs.org | Polymer (PMAgala) ¹H NMR Signals rsc.org | Monomer ¹³C NMR Signals rsc.org |
|---|---|---|---|
| **Vinyl Protons (C=CH₂) ** | 5.56, 6.13 | Absent | ~120-140 |
| Polymer Backbone | Absent | Broad signals (e.g., 0.58-2.02) | Present |
| Carbonyl (C=O) | - | - | ~168-172 |
| Sugar Ring Protons | Present (e.g., 5.54, 4.62) | Broad signals (e.g., 3.90-4.48) | Present |
| Isopropylidene Protons | Present (e.g., 1.20-1.57) | Absent (if deprotected) | Present (if protected) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique used to identify functional groups and confirm the polymerization process. nih.gov The comparison of spectra before and after polymerization reveals key structural changes.
The FT-IR spectrum of the 6-O-methacryloyl-based monomer, such as this compound:3,4-di-O-isopropylidene-d-galactopyranose, shows characteristic absorption bands. acs.orgmdpi.com These include the C=O stretching vibration of the ester group at approximately 1714-1730 cm⁻¹ and the C=C vinyl stretching band around 1636 cm⁻¹. acs.orgnih.gov The spectrum may also show a broad O-H stretching band (~3400 cm⁻¹) if there are unprotected hydroxyl groups. acs.org
Upon free-radical polymerization, the most significant spectral change is the disappearance or significant reduction of the C=C vinyl bond peak at ~1636 cm⁻¹, indicating the conversion of the monomer's double bonds to form the saturated polymer backbone. nih.govresearchgate.net The strong C=O ester band remains a prominent feature of the polymer's spectrum. spectroscopyonline.com
Table 2: Key FT-IR Vibrational Bands (cm⁻¹) for Polymerization Analysis
| Vibrational Mode | Monomer acs.orgnih.gov | Polymer nih.govresearchgate.net | Significance |
|---|---|---|---|
| C=C Stretch (vinyl) | ~1636 | Absent / Greatly Reduced | Confirms consumption of monomer double bond |
| C=O Stretch (ester) | ~1714-1730 | ~1714-1730 | Confirms presence of methacrylate group in polymer |
| O-H Stretch (hydroxyl) | ~3400 (if present) | ~3400 (if present) | Indicates presence of sugar hydroxyl groups |
| C-O Stretch (ester) | ~1150-1300 | ~1150-1300 | Confirms presence of ester linkage |
Chromatographic Methods for Molecular Weight and Polydispersity Assessment
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)
GPC, also known as SEC, is the standard chromatographic technique for determining the molecular weight characteristics of polymers. aimplas.netresearchgate.net This method separates polymer molecules based on their hydrodynamic volume in solution. aimplas.net Larger molecules elute faster than smaller molecules. The analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polyanalytik.comlcms.cz
For polymeric systems based on 6-O-methacryloyl-D-galactose, GPC is used to confirm that high molecular weight polymers have been formed and to assess the control over the polymerization process. mdpi.comrsc.org Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize well-defined glycopolymers with a narrow molecular weight distribution, which is reflected in a low PDI value (typically below 1.2). rsc.orgmdpi.com GPC elution traces for such polymers show symmetric and narrow peaks. rsc.org The molecular weight can be controlled by adjusting the monomer-to-initiator ratio. researchgate.net
Table 3: Example GPC Data for 6-O-Methacryloyl-Based Block Copolymers
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) researchgate.net |
|---|---|---|---|
| Example 1 | Data not specified | Data not specified | 1.02 |
| Example 2 | Data not specified | Data not specified | 1.05 |
| Example 3 | Data not specified | Data not specified | 1.10 |
Note: The data represents typical PDI values for well-controlled polymerizations of related block copolymers, indicating a nearly monodisperse or narrow molecular weight distribution. researchgate.net
Microscopic and Imaging Techniques for Morphological and Supramolecular Analysis
Transmission Electron Microscopy (TEM) for Polymeric Assemblies
TEM is a high-resolution imaging technique used to visualize the morphology and size of polymeric nanostructures. researchgate.net For amphiphilic block copolymers derived from 6-O-methacryloyl-based monomers, TEM is essential for studying their self-assembly behavior in solution. mdpi.com
These polymers can self-assemble into various supramolecular structures, such as micelles, vesicles, or nanoparticles. mdpi.comresearchgate.net TEM analysis allows for the direct observation of these assemblies, providing information on their shape, size distribution, and internal structure. For example, diblock copolymers of poly(6-O-methacryloyl-d-galactose) can form aggregates with different morphologies, which can be directly visualized by TEM. mdpi.com The morphology of these assemblies can often be tuned by changing the relative block lengths or the solvent conditions. mdpi.com
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution imaging technique integral to characterizing the surface of 6-O-Methacryloyl-based polymeric systems at the nanoscale. digitellinc.comacs.org It provides quantitative data on surface topography and roughness, which are critical parameters influencing the material's interaction with its environment. acs.org In tapping mode AFM, a sharp tip oscillates above the polymer surface, and changes in oscillation amplitude are used to construct a three-dimensional topographical map. covalentmetrology.com
Research on related poly(methyl methacrylate) (PMMA) blends has shown that AFM can distinguish between different polymer phases and measure surface roughness with high precision. covalentmetrology.com For instance, studies on various PMMA surfaces have reported roughness (Rₐ) values ranging from 1.0 nm to 32.0 nm. researchgate.net A separate analysis of a biopolymer surface yielded a roughness of 15.6 nm and a peak-to-peak height of 184 nm. researchgate.net AFM can also reveal how deposition parameters affect surface morphology, identifying structures such as droplets or wrinkles. science.gov Furthermore, AFM-based nanomechanical mapping can be employed to measure properties like Young's modulus, which relates to the stiffness of the polymer film. digitellinc.com Studies on methacrylate-based copolymers have found that the presence of bulkier substituents can lead to stiffer polymer thin films. digitellinc.com
| Polymer System | Surface Roughness (Rₐ) | Reference |
|---|---|---|
| Commercial PMMA Sheet | 3.0 ± 0.3 nm | researchgate.net |
| Spin-coated PMMA | 32.0 ± 8.5 nm | researchgate.net |
| P(MMA-co-γMPS) Copolymer | 1.0 ± 0.3 nm | researchgate.net |
| PMMA/PS Blend | 4 nm | covalentmetrology.com |
| PMMA/SBS Blend | 18.7 nm | covalentmetrology.com |
Scanning Electron Microscopy (SEM) for Material Morphology
For hydrogels derived from related methacrylated compounds like dextran-methacrylate and gelatin-methacrylate (GelMA), SEM has been instrumental. In swollen dextran-methacrylate hydrogels, SEM revealed a unique three-dimensional porous structure that was not present in the unswollen state. nih.gov Similarly, for GelMA hydrogels, SEM analysis showed microporosity characterized by pocket-like pores separated by thin walls. mdpi.com In studies of methacrylate-based polymer monoliths, serial block-face SEM has been used to reconstruct the material in three dimensions, revealing a homogenous polymer skeleton but a heterogeneous macropore space. researchgate.net
Crucially, Field Emission Scanning Electron Microscopy (FE-SEM) has been used to confirm the porous morphology of polymers created from a protected D-galactose monomer, this compound;3,4-di-O-iso-propylidene-D-galactose, a derivative of the core compound of interest. researchgate.net These micrographs showed that the pore size decreased as the quantity of cross-linker increased, which was attributed to tighter network packing. researchgate.net
Surface and Interfacial Characterization of Polymeric Films
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical bonding states of atoms within the top 5-10 nanometers of a polymeric film's surface. casaxps.comacs.org This makes it exceptionally well-suited for confirming the successful incorporation of the methacryloyl group and for analyzing the surface chemistry of the resulting polymers. casaxps.comresearchgate.net
In a detailed study of poly(methyl methacrylate) (PMMA), a structurally similar polymer, XPS was able to resolve the C 1s signal into four distinct chemical states corresponding to the different carbon environments (C-C/C-H, C-C=O, C-O, and O-C=O). casaxps.com Likewise, the O 1s signal could be resolved into components representing singly and doubly bonded oxygen. casaxps.com This level of detail allows for the verification of the polymer's chemical structure at the surface. XPS is also routinely used to confirm the presence of surface-initiated polymerization agents and to track changes in surface composition after modification. acs.org For example, XPS depth-profiling can be used to understand the distribution of specific molecules within a polymer brush structure. chemrxiv.org
| Atom | Functional Group | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| Carbon (C 1s) | C-C, C-H (aliphatic) | ~285.0 | casaxps.com |
| C-O (ether/alcohol) | ~286.5 | casaxps.com | |
| C-C(=O) (carbonyl carbon) | ~285.5 | casaxps.com | |
| O-C=O (ester) | ~289.0 | casaxps.com | |
| Oxygen (O 1s) | C=O (carbonyl) | ~532.5 | casaxps.com |
| C-O-C (ester/ether) | ~534.0 | casaxps.com |
Ellipsometry for Film Thickness
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to precisely determine the thickness and refractive index of thin films. acs.orgaiche.org It is highly sensitive, capable of measuring film thickness down to the sub-monolayer level. film-sense.com For polymers derived from this compound, ellipsometry is essential for characterizing films prepared via methods like spin-coating or surface-initiated polymerization. acs.orgresearchgate.net
Spectroscopic ellipsometry can be used to measure a range of film thicknesses, and for ultrathin films (<20–30 nm), measurements at Brewster's angle may allow for the simultaneous determination of both thickness and refractive index. researchgate.net Research has demonstrated that for free-standing polymer films as thin as 5 nm, thickness and refractive index can be determined independently. osti.gov The data obtained from ellipsometry often show excellent agreement with other techniques like X-ray reflectivity. researchgate.net Furthermore, temperature-dependent ellipsometry can be used to study thermal transitions, such as the glass transition temperature (Tg), in thin polymer films, which can differ from bulk values. acs.org
| Polymer System | Measured Property | Value | Reference |
|---|---|---|---|
| Poly(tert-butyl acrylate) (PtBA) | Refractive Index | 1.45 ± 0.01 at 632 nm | researchgate.net |
| Polystyrene (PS) | Tg (70 nm film) | ~95 °C | acs.org |
| Polystyrene (PS) | Tg (9 nm film) | ~80 °C | acs.org |
| Silicon Wafer | Native Oxide Layer Thickness | 1.40 nm | osti.gov |
Contact Angle Goniometry for Wettability
Contact Angle Goniometry is a fundamental technique for assessing the wettability of a polymer surface. biolinchina.com It measures the angle formed at the three-phase boundary where a liquid, gas, and the solid polymer surface intersect. biolinchina.com This angle provides a quantitative measure of surface hydrophilicity or hydrophobicity. Low contact angles (<90°) indicate a hydrophilic surface with good wetting, while high contact angles (>90°) signify a hydrophobic, poorly wetted surface. biolinchina.com
For polymers derived from this compound, which contains hydrophilic sugar and hydroxyl moieties, this technique is critical for understanding surface-liquid interactions. The wettability can be tuned, for example, by removing protecting groups from sugar-based monomers, which leads to more hydrophilic surfaces as confirmed by a decrease in the water contact angle. researchgate.net Studies on various methacrylate polymers have established a range of contact angle values. For instance, the contact angle of water on commercial poly(methyl methacrylate) was found to be 71.0°, while on poly(ethyl methacrylate) it was determined to be in a range that allowed for the calculation of a solid-vapor surface tension of 33.6 ± 0.5 mJ/m². researchgate.nettandfonline.com
| Polymer Surface | Water Contact Angle (°) | Reference |
|---|---|---|
| Commercial PMMA | 71.0 | researchgate.net |
| Spin-coated PMMA | 62.8 | researchgate.net |
| P(MMA-co-γMPS) | 62.8 | researchgate.net |
| Poly(ethyl methacrylate) (PEMA) | Not specified, used to calculate surface tension | tandfonline.com |
| PET | 53.9 | researchgate.net |
Thermal Analysis of 6-O-Methacryloyl-Derived Polymers
The thermal properties of polymers derived from this compound are investigated primarily using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). tainstruments.comyoutube.com These techniques provide crucial information on the material's thermal stability, decomposition profile, and phase transitions. tainstruments.comazom.com
TGA measures the change in a material's mass as a function of temperature in a controlled atmosphere. tainstruments.com This analysis determines the onset of decomposition, identifies the temperatures of maximum degradation rates, and can quantify the composition of multi-component systems. tainstruments.comyoutube.com For example, a methacrylate-based homopolymer was shown by TGA to be thermally stable up to approximately 200 °C. researchgate.net
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. azom.com It is used to detect thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc). youtube.comazom.com The Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. azom.com For one methacrylate homopolymer, DSC analysis determined a Tg of 95.4 °C. researchgate.net DSC has also been used to study the polymerization activity of various dimethacrylate monomers, which show characteristic sharp exothermic peaks during polymerization. nih.gov The thermal behavior can also be influenced by synthesis conditions; for instance, methacrylate monoliths synthesized at different temperatures (55 °C vs. 75 °C) showed significant differences in their thermal properties. researchgate.net
| Polymer System | Technique | Property | Value | Reference |
|---|---|---|---|---|
| Methacrylate Homopolymer | TGA | Decomposition Onset | ~200 °C | researchgate.net |
| Methacrylate Homopolymer | DSC | Glass Transition (Tg) | 95.4 °C | researchgate.net |
| 4ACM-10 Copolymer | DSC | Glass Transition (Tg) | ~65 °C | researchgate.net |
| 4ACM-6 Copolymer | DSC | Glass Transition (Tg) | ~105 °C | researchgate.net |
| Furan/maleimide copolymers | TGA | Thermal Stability | 125 - 155 °C | researchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability and decomposition profile of polymeric materials. nih.govresearchgate.net By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical data on the onset of degradation, the temperatures of maximum degradation rates, and the amount of residual char. researchgate.netsemanticscholar.org
Table 1: Representative TGA Data for Sugar-Containing Methacrylate Polymers
| Polymer System | Onset Degradation Temp. (T_onset) | Main Decomposition Stage(s) | Reference |
| Poly(galactomethacrylate-co-styrene) | ~180 °C (initial small mass loss) | Two-stage degradation | scispace.com |
| Poly(allyl glucosamine-co-MMA) | ~310 °C | One main stage (310-450 °C) | tandfonline.com |
| Poly(allyl glucosamine-co-AN) | ~160 °C | Two stages (starting at 160 °C and 320 °C) | tandfonline.com |
| Poly(N-isopropylacrylamide) (PNIPA) | ~300 °C | Three-stage degradation | semanticscholar.org |
Note: This table presents data from related glycopolymer systems to illustrate typical thermal behaviors.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique for investigating the thermal transitions of polymers, such as the glass transition temperature (Tg). researchgate.netfrontiersin.org The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state and is crucial for determining the material's processing and end-use temperatures. researchgate.netumich.edu
Table 2: Glass Transition Temperatures (Tg) of Representative Sugar-Based Acrylic Polymers
| Polymer System | Glass Transition Temperature (Tg) | Key Finding | Reference |
| Poly(methacryloyl fructose) Homopolymer | ~115 °C | High Tg due to rigid sugar structure. | mdpi.com |
| Poly(galactomethacrylate-co-styrene) | Increased with sugar content | The sugar monomer increases the rigidity of the copolymer. | scispace.com |
| Poly-22 (a polycarbodiimide) | 102 °C | Example of a thermotropic LC phase formation. | researchgate.net |
| HEMA / Xylit HF-Bu-MA | 60 °C and 120 °C | Formation of hydrophilic/hydrophobic microspaces. | fu-berlin.de |
Note: This table includes data from related polymer systems to illustrate the influence of sugar incorporation on Tg.
Rheological Characterization of Polymer Solutions and Hydrogels
Rheology is the study of the flow and deformation of materials, and it is essential for characterizing the viscoelastic properties of polymer solutions and hydrogels derived from 6-O-methacryloyl-based systems. nih.govtainstruments.com Key parameters measured include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. nih.gov These properties are crucial for applications such as injectable hydrogels for tissue engineering and drug delivery, where shear-thinning behavior and recovery after stress are desired. researchgate.netresearchgate.net
Hydrogels based on methacrylated polymers often exhibit gel-like behavior where G' is significantly higher than G'' over a wide range of frequencies, indicating a stable crosslinked network. mdpi.comitu.edu.tr The magnitude of these moduli can be tuned by altering the polymer concentration, crosslinking density, and temperature. researchgate.netnih.gov For instance, in supramolecular conductive hydrogels, both G' and G'' have been observed to decrease with an increase in temperature, reflecting changes in the non-covalent interactions that form the gel network. researchgate.net Many hydrogel systems also exhibit shear-thinning, where viscosity decreases with increasing shear rate, a critical property for injectability. mdpi.com
Table 3: Representative Rheological Properties of Methacrylated Polymer Hydrogels
| Hydrogel System | Storage Modulus (G') Range | Loss Modulus (G'') Range | Key Rheological Behavior | Reference |
| HEMA-DMAEMA | 1.9 - 2.5 MPa | - | Modulus dependent on strain and age. | mdpi.com |
| Gelatin Methacryloyl (GelMA) | 500 - 7000 Pa | - | Tunable by DS and processing temperature. | nih.gov |
| PNAGA-PAMPS-PEDOT/PSS | ~10 - 1000 Pa | ~1 - 100 Pa | G' and G'' decrease with increasing temperature. | researchgate.net |
| Alginate-based | 10 - 1000 Pa | 1 - 100 Pa | Shear-thinning behavior. | mdpi.com |
Note: This table presents data from various methacrylated hydrogels to illustrate the range of mechanical properties achievable.
Dynamic Light Scattering (DLS) for Nanoparticle and Micelle Sizing
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of nanoparticles, micelles, and other colloidal particles in suspension. frontiersin.orgnih.govssau.ru The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. researchgate.net By analyzing these fluctuations, the hydrodynamic radius (Rh) of the particles can be calculated using the Stokes-Einstein equation. researchgate.net
For amphiphilic block copolymers derived from 6-O-methacryloyl-sugars, DLS is an invaluable tool for characterizing the self-assembled structures they form in aqueous media. These copolymers can form micelles with a hydrophilic glycopolymer corona and a hydrophobic core. DLS can determine the average size and polydispersity of these micelles, which is critical for applications in drug delivery, as particle size affects circulation time, biodistribution, and cellular uptake. Studies on various polymeric micelles have shown that hydrodynamic diameters can range from tens to hundreds of nanometers, depending on factors like copolymer composition, concentration, and the solvent used during preparation. researchgate.netresearchgate.net For example, galactose-assisted silver nanoparticles have been measured to have a median size of 27.9 nm. researchgate.net
Table 4: Representative Hydrodynamic Diameters of Polymeric Micelles and Nanoparticles Measured by DLS
| Polymer/Nanoparticle System | Average Hydrodynamic Diameter (Dh) | Influencing Factors | Reference |
| Poly(styrene-co-methacrylic acid) Micelles | 20 - 67 nm | Hydrophobic chain length | researchgate.net |
| PCL-SS-PMAA Micelles | 210 - 270 nm | pH | researchgate.net |
| PMAA-b-PEG-b-PMAA Micelles | 102 - 128 nm | pH | researchgate.net |
| Galactose-assisted Ag Nanoparticles | 27.9 nm | Stabilizing agent | researchgate.net |
Note: This table provides examples of particle sizes obtained by DLS for various self-assembling polymer and nanoparticle systems.
Circular Dichroism (CD) for Conformational Studies in Glycopolymers
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of chiral molecules, including glycopolymers. semanticscholar.orgnih.gov The technique measures the differential absorption of left- and right-circularly polarized light. nih.gov Since the sugar moieties in glycopolymers derived from this compound-O-isopropylidene-D-glucofuranose are chiral, CD can be used to probe the conformation of the polymer chains in solution.
Temperature-dependent CD studies are particularly insightful. umich.edu Changes in the CD spectrum as a function of temperature can indicate conformational transitions, such as a coil-to-helix or coil-to-globule transition. researchgate.net For example, a random coil conformation often shows a strong negative band around 200 nm. researchgate.netumich.edu Upon heating, if the polymer undergoes a cooperative transition to a more ordered structure, significant changes in the molar ellipticity [θ] will be observed. Plotting [θ] at a specific wavelength against temperature can reveal the transition's midpoint and its cooperativity. nih.gov In studies of thermo-responsive elastin-like peptides, CD spectra clearly show a transition from a disordered random coil at low temperatures (negative maximum at 198 nm) to a more ordered structure at higher temperatures. researchgate.net This type of analysis is directly applicable to investigating the solution behavior of stimuli-responsive glycopolymers.
Table 5: Conceptual Data from Temperature-Dependent CD Spectroscopy for a Thermo-responsive Glycopolymer
| Temperature (°C) | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Inferred Conformation | Reference Principle |
| 25 | -2,000 | Predominantly Random Coil | researchgate.netumich.edu |
| 35 | -5,000 | Transition State | nih.gov |
| 45 | -10,000 | More Ordered/Collapsed Structure | researchgate.net |
| 55 | -10,500 | Stable Ordered/Collapsed Structure | nih.gov |
Note: This is a conceptual table illustrating the expected changes in a CD signal during a temperature-induced conformational transition of a chiral polymer.
Academic Research Applications of 6 O Methacryloyl Derived Polymeric Materials
Biomaterials Development and Biofabrication Research
The inherent biocompatibility and specific biological interactions of carbohydrates make their polymeric counterparts, particularly those derived from 6-O-methacryloyl-monosaccharides, prime candidates for creating advanced biomaterials. These glycopolymers are extensively explored in the fabrication of structures that support and interact with living cells and tissues.
Hydrogels as Scaffolds for Tissue Engineering Research (e.g., Cartilage, Bone)
Hydrogels formulated from methacrylated monosaccharides are under active investigation as three-dimensional (3D) scaffolds designed to promote the regeneration of complex tissues like cartilage and bone. These scaffolds aim to mimic the natural extracellular matrix (ECM), providing structural support and essential cues for cell attachment, proliferation, and differentiation.
Research into hydrogels made from poly(methacryloyl-D-fructose) has demonstrated their potential in this area. Through enzymatic synthesis, methacryloyl-D-fructose monomers can be polymerized into hydrogels with varying crosslinking densities. These hydrogels are mechanically stable, capable of withstanding compression-decompression cycles, and exhibit high water-swelling capabilities—a key feature for mimicking the hydrated environment of natural tissues. researchgate.net The ability to control the monomer functionality allows for the tuning of hydrogel properties to meet the specific demands of different tissue types. researchgate.net
In a similar vein, interpenetrating polymer network (IPN) hydrogels combining collagen with poly(6-methacryloyl-α-D-galactopyranose) have been developed for corneal tissue engineering. researchgate.net While not bone or cartilage, this research establishes a crucial principle: incorporating these specific glycopolymers into a biological matrix (like collagen) significantly enhances mechanical properties such as tensile strength and resistance to enzymatic degradation, while maintaining optical clarity comparable to native tissue. researchgate.net These enhanced properties are highly desirable for creating robust scaffolds for load-bearing tissues like cartilage.
The development of these sugar-based polymers is driven by the need for biomaterials that are not only biocompatible but also bioactive, capable of specific interactions that can guide tissue formation. researchgate.net For instance, galactose-containing polymers can be recognized by specific cell surface receptors, a feature that can be exploited to improve cell adhesion and function within the scaffold.
| Polymer System | Target Tissue Application | Key Research Findings | Citations |
| Poly(methacryloyl-D-fructose) | General Tissue Engineering | Mechanically stable hydrogels with high water swelling capacity; properties are tunable by altering crosslinking density. | researchgate.net |
| Poly(6-methacryloyl-α-D-galactopyranose) / Collagen IPN | Corneal Tissue Engineering | Increased tensile strength and resistance to collagenase degradation compared to collagen-only hydrogels. Supported human corneal epithelial cell adhesion and proliferation. | researchgate.net |
Polymeric Constructs for In Vitro Cell Culture and Mimicry of Extracellular Matrix
Beyond tissue regeneration, polymers from 6-O-methacryloyl-monosaccharides are used to create well-defined 3D environments for in vitro cell culture. These constructs serve as artificial extracellular matrix (ECM) mimics, providing a more physiologically relevant setting for studying cell behavior compared to traditional 2D culture plates.
Hydrogels based on poly(6-O-methacryloyl-D-galactose) (PMAGal) have been synthesized to form tunable matrices for biomedical applications. researchgate.netresearchgate.net The water-soluble PMAGal polymer can be crosslinked to form hydrogels with a porous morphology, with pore sizes observed in the range of 4 to 20 µm. researchgate.net This porosity is critical for facilitating nutrient and oxygen transport to encapsulated cells. The degree of swelling, a key parameter for ECM mimics, can be controlled by adjusting the concentration of the crosslinking agent. researchgate.net
In one study, gelatin and chitosan (B1678972) scaffolds chemically modified with galactose showed improved adhesion, spheroid formation, and function of hepatocytes (liver cells). researchgate.net This was attributed to the specific binding of galactose to the asialoglycoprotein receptor (ASGPR) on the hepatocyte surface, demonstrating how the inherent bio-recognition of the sugar moiety can be harnessed to create a more effective cell culture platform. researchgate.net Similarly, studies on IPN hydrogels containing poly(6-methacryloyl-α-D-galactopyranose) confirmed their ability to support the adhesion and proliferation of human corneal epithelial cells, outperforming human cornea in blocking bacterial adhesion. researchgate.net These findings underscore the potential of these materials to create functional, interactive 3D culture systems.
| Polymer System | Cell Type Studied | Key Research Findings on ECM Mimicry | Citations |
| Poly(6-O-methacryloyl-D-galactose) | General | Forms hydrogels with tunable swelling and porous morphology (4-20 µm pores), essential for cell support and nutrient transport. | researchgate.net |
| Galactose-modified Gelatin/Chitosan | Hepatocytes (HepG2) | Enhanced cell adhesion and formation of multicellular spheroids compared to unmodified scaffolds due to specific receptor binding. | researchgate.net |
| Poly(6-methacryloyl-α-D-galactopyranose) / Collagen IPN | Human Corneal Epithelial Cells | Supported robust cell adhesion and proliferation, creating a functional cell-laden construct. | researchgate.net |
Advanced Drug Delivery System Research (as Carriers for Experimental Studies)
The unique chemical nature of glycopolymers derived from 6-O-methacryloyl-monosaccharides makes them highly suitable as carriers in experimental drug delivery systems. Their amphiphilic character allows for the formation of nanostructures capable of encapsulating therapeutic agents, while the sugar moieties can offer targeting capabilities and stimuli-responsive features.
Polymeric Micelles and Nanoparticles for Encapsulation and Release Studies
Researchers have synthesized complex block copolymers where one block is a glycopolymer, to form self-assembling nanostructures like micelles for drug encapsulation. These micelles typically feature a hydrophobic core, which serves as a reservoir for poorly water-soluble drugs, and a hydrophilic sugar-containing shell, which provides stability in aqueous environments.
A notable example is the development of a pH-responsive diblock glycopolymer, PMAgala₁₈-b-P(MAA₂₄-co-MAChol₆) , which contains a poly(methacryloyl-galactose) block. nih.gov This polymer was used to create nanomicelles for encapsulating the anticancer drug doxorubicin (B1662922) (DOX). The system demonstrated a high drug loading efficiency, effectively trapping the hydrophobic drug within the micellar core. nih.gov The successful encapsulation was driven by the hydrophobic interactions between the drug and the core-forming block of the copolymer. nih.gov
While this example uses a complex copolymer, simpler systems based on polymethacrylated glucose have also been explored. For instance, hydrogels formed by grafting acrylamide (B121943) onto polymethacrylated glucose (PMAGlc) have been synthesized. ajrconline.org These hydrogel networks, crosslinked with novel sugar-based methacrylates, show promise for controlled release applications due to their ability to entrap molecules within their 3D matrix. ajrconline.org
| Polymer System | Model Drug | Key Encapsulation Findings | Citations |
| PMAgala₁₈-b-P(MAA₂₄-co-MAChol₆) | Doxorubicin (DOX) | Formed nanomicelles with high drug loading efficiency. | nih.gov |
| Polymethacrylated Glucose (PMAGlc) / Acrylamide Hydrogel | Not Specified | Synthesized as a potential network for controlled release applications. | ajrconline.org |
Exploration of Stimuli-Responsive Release Mechanisms in Vitro
A key area of academic inquiry is the development of "smart" drug delivery systems that release their payload in response to specific environmental triggers, such as changes in pH or temperature. Polymers derived from 6-O-methacryloyl-monosaccharides are ideal for this purpose, as their properties can be tailored to respond to physiological cues, such as the acidic environment of a tumor or endosome.
The glycopolymer nanomicelles made from PMAgala₁₈-b-P(MAA₂₄-co-MAChol₆) exhibited significant pH-responsive drug release. nih.gov In vitro studies showed that while the encapsulated doxorubicin (DOX) remained largely trapped within the micelles at a neutral pH of 7.4 (mimicking normal physiological conditions), its release was significantly accelerated under acidic conditions (pH 5.0). nih.gov This acidic environment is characteristic of intracellular compartments like endosomes and lysosomes, suggesting that the micelles could be stable in circulation but would release their drug cargo once taken up by cancer cells. nih.govresearchgate.net This pH-triggered disassembly is a critical mechanism for achieving targeted intracellular drug delivery. nih.gov
Other research has focused on thermo-responsive hydrogels, which change their swelling behavior with temperature. rsc.orgnih.govmdpi.com While many of these studies use polymers like poly(N-isopropylacrylamide) (PNIPAM), the principles are being applied to glycopolymer systems. nih.gov For example, thermo-responsive hydrogels can be designed to be liquid at room temperature for easy injection but form a gel depot at body temperature, enabling sustained local drug release. nih.govmdpi.com Combining the thermo-responsive properties of a polymer backbone with the biocompatibility of methacrylated sugars is an active area of research for creating advanced, stimuli-responsive drug delivery platforms.
| Polymer System | Stimulus | In Vitro Release Findings | Citations |
| PMAgala₁₈-b-P(MAA₂₄-co-MAChol₆) Micelles | pH | Stable at pH 7.4 with minimal drug leakage; significant and accelerated release of Doxorubicin at acidic pH 5.0. | nih.gov |
Biosensor and Bioimaging Research Platforms
The functional groups and specific recognition properties of 6-O-methacryloyl-derived polymers make them excellent materials for constructing research platforms for biosensing and bioimaging.
In the field of biosensors, these polymers can serve as a stable matrix for immobilizing enzymes. An amperometric galactose biosensor was developed by immobilizing the enzyme galactose oxidase (GAox) onto a film of poly(glycidyl methacrylate-co-vinylferrocene) (poly(GMA-co-VFc)) . nih.govacs.orgmdpi.com In this system, the polymer film, containing reactive epoxy groups from the glycidyl (B131873) methacrylate (B99206) component, provides a scaffold for the covalent attachment of the enzyme to an electrode surface. nih.gov The ferrocene (B1249389) component acts as a redox mediator, facilitating electron transfer. This design resulted in a biosensor with a rapid response time of 5 seconds and a linear detection range for galactose. nih.govacs.org
For bioimaging, researchers have synthesized pH-responsive glycopolymers that can act as contrast agents for Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). acs.org Linear and hyperbranched fluorinated polymers were modified with glucose to enhance their ability to cross the blood-brain barrier. acs.org Under normal physiological pH, these agents produced a weak ¹⁹F MRI signal ("OFF" state). However, in an acidic environment, such as that found in tumor tissues, the protonation of amine groups in the polymer structure increased the mobility of the fluorine atoms, generating a strong ¹⁹F signal ("ON" state). acs.org This "smart" contrast agent demonstrates a powerful platform for diagnosing brain diseases by selectively highlighting acidic regions.
| Application | Polymer System | Key Research Findings | Citations |
| Biosensor | Poly(glycidyl methacrylate-co-vinylferrocene) | Successfully immobilized galactose oxidase for the creation of a stable and rapid amperometric galactose sensor. | nih.govacs.orgmdpi.com |
| Bioimaging (¹⁹F MRI) | pH-Responsive Fluorinated Glycopolymers | Acted as a pH-activatable "smart" contrast agent, generating a strong signal only in acidic environments, and demonstrated ability to cross the blood-brain barrier. | acs.org |
Surface Functionalization for Sensing Applications
The functionalization of surfaces with polymers derived from 6-O-methacryloyl monomers is a key strategy for creating advanced sensing platforms. These glycopolymers can be grafted onto various substrates, including nanoparticles and sensor chips, to create a surface that specifically interacts with biological targets like proteins and cells. acs.org This bio-recognition capability is central to their application in developing highly sensitive and selective biosensors.
Researchers have successfully grafted glycopolymers made from monomers like 6-O-methacryloyl mannose (MAMan) and 6-O-methacryloyl-galactopyranose (MAGal) onto spherical templates. acs.org These glycopolymer-coated particles exhibit selective binding towards specific lectins, which are carbohydrate-binding proteins. acs.org The binding affinity of the lectin to the glycopolymer-functionalized surface was found to be significantly higher than to the corresponding free sugar monomers, highlighting the effectiveness of this surface modification strategy. acs.org
In another approach, a sensor array was developed using a polymer scaffold functionalized with both an environmentally sensitive fluorophore and simple carbohydrate motifs. This system demonstrated the ability to identify a selection of lectins with similar carbohydrate binding preferences through a distinct pattern-based recognition approach, showcasing the potential for creating "smart" sensor systems. researchgate.net Furthermore, star-shaped polymers of poly(6-O-methacryloyl-D-galactose) have been conjugated with near-infrared (NIR) dyes for imaging purposes. science.govnih.gov Studies on these conjugates revealed that modifying the polymer by introducing anionic succinic anhydride (B1165640) groups to the galactose moieties enhanced their uptake by the lymphatic system, demonstrating how surface functionalization can be tuned to control material-biology interactions for specific applications. science.govnih.gov
Table 1: Examples of Surface Functionalization with 6-O-Methacryloyl Derived Polymers for Sensing and Recognition
| Polymer System | Substrate/Platform | Target Analyte | Application/Finding |
|---|---|---|---|
| Poly(6-O-methacryloyl mannose) (PMAMan) | Spherical polymer particles | Lectins | Demonstrates selective binding and higher affinity compared to sugar unimers. acs.org |
| Poly(6-O-methacryloyl-galactopyranose) (PMAGal) | Silica-encapsulated iron oxide particles | Galectin-1 on cancer cells | Functionalized nanoparticles used for targeted cell recognition and imaging. acs.org |
| Anionic star poly(6-O-methacryloyl-D-galactose) | NIR Dye Conjugate | Lymphatic System | Increased anionic charge enhances uptake and retention in draining lymph nodes. science.govnih.gov |
Polymeric Systems for In Vitro Cell Imaging Studies
Glycopolymers synthesized from 6-O-methacryloyl monomers are instrumental in the development of advanced probes for in vitro cell imaging. These polymers can be incorporated into nanoparticles or conjugated with fluorescent dyes, enabling the visualization and tracking of cellular processes. A key advantage is the ability to target specific cell types through the inherent recognition of the pendant sugar moieties by cell surface receptors.
For instance, core-shell nanoparticles with a shell made of poly(6-O-methacryloyl-D-galactose) (PMADGal) have been developed for targeting human hepatocellular carcinoma (HepG2) cells. rsc.org Cellular uptake experiments confirmed the high targeting ability of the galactose-functionalized shell, with the fluorescence intensity of a loaded drug (doxorubicin) in HepG2 cells being 4.86 times higher than in non-target HeLa cells after three hours of incubation. rsc.org
In a similar vein, researchers have synthesized magnetic and fluorescent hybrid nanoparticles by grafting a copolymer of 6-O-methacryloyl-galactopyranose (MAGal) and a fluorescent pyrene-containing monomer onto silica-coated iron oxide particles. These multifunctional nanoparticles were used for intranuclear optical imaging, as they were localized not only in the cytoplasm but also within the nucleus of human lung cancer cells, which express a galactose-binding protein. acs.org
Furthermore, galactose-bearing photosensitizers have been synthesized via the polymerization of monomers like 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-d-galactopyranose. These polymeric photosensitizers demonstrated excellent potential for targeted photodynamic therapy (PDT), showing superior uptake in asialoglycoprotein receptor (ASGPR)-positive HepG2 cells compared to other cell lines. acs.org
Investigation of Polymer-Biological Entity Interactions (in vitro and non-clinical)
A significant area of academic research focuses on understanding the fundamental interactions between 6-O-methacryloyl-derived glycopolymers and biological entities. These non-clinical, in vitro studies are crucial for designing effective biomaterials and elucidating complex biological processes like cell recognition and uptake.
Cellular Uptake Mechanisms of Glycopolymeric Systems
Understanding how glycopolymeric systems enter cells is critical for their application in drug delivery and imaging. Research has shown that the cellular entry of these materials is a complex process, often involving specific endocytic pathways.
A detailed study on cationic glycopolymers prepared from 6-O-methacryloyl-galactose investigated their uptake mechanism in H1299 cells. The results demonstrated that the polymer/pDNA complexes entered the cells primarily through caveolae-mediated endocytosis and microtubule-dependent pathways. rsc.org This specific pathway allows the complexes to bypass degradation in lysosomes, leading to more efficient release of their cargo within the cell. rsc.org
The targeting ability of these glycopolymers is often linked to specific cell surface receptors. Galactose-bearing polymers, for example, are readily taken up by liver cancer cells (HepG2) which overexpress the asialoglycoprotein receptor (ASGPR). acs.org Studies using galactose-bearing photosensitizers confirmed superior ASGPR-mediated endocytosis in HepG2 cells compared to Huh-7 and MCF-7 cells, which have lower receptor expression. acs.org Similarly, the uptake of nanoparticles coated with poly(6-O-methacryloyl-galactopyranose) by human lung cancer cells is attributed to interactions with the galactose-binding protein, galectin-1, which is expressed by these cells. acs.org
Multivalency Effects in Cell Recognition Research
Multivalency, the simultaneous interaction of multiple ligands on one entity with multiple receptors on another, is a fundamental principle in biological recognition. Glycopolymers derived from 6-O-methacryloyl monomers are ideal models for studying these effects, as the density, arrangement, and presentation of sugar ligands can be precisely controlled.
Research has shown that the architecture of the glycopolymer has a profound impact on its ability to bind lectins. In one study, glycopolymers with different sequential structures (statistical, gradient, and block) were synthesized from 1,2:3,4-di-O-isopropylidene-6-O-methacryloyl-α-d-galactopyranose. It was found that glycopolymers with a block structure exhibited higher binding affinities for the lectin RCA120 compared to their statistical or gradient counterparts. acs.org
The three-dimensional presentation of the sugar moieties is also crucial. Branched glycopolymer architectures and those presented on the surface of self-assembled micelles or nanoparticles often show enhanced binding to lectins like Concanavalin A (ConA) and mannose-binding lectin (MBL) compared to their linear polymer equivalents. nih.govescholarship.orgmdpi.com The binding efficiency is also influenced by the number-average degree of polymerization, with longer polymer chains generally leading to stronger interactions. frontiersin.org These studies underscore that the effectiveness of a glycopolymer in cell recognition is not just dependent on the presence of the correct sugar, but intricately linked to its collective presentation and spatial arrangement. mdpi.commdpi.com
In Vitro Biocompatibility and Cytocompatibility Assessment for Materials Development
The development of any new material for biomedical applications requires rigorous assessment of its biocompatibility. In vitro cytocompatibility assays are a primary method for evaluating whether a material is toxic to cells. Polymeric materials derived from 6-O-methacryloyl sugars have generally demonstrated excellent biocompatibility in numerous studies.
For example, hydrogels prepared from poly(6-O-methacryloyl-D-galactose) were evaluated for cytocompatibility using MTT assays and live-dead tests, which confirmed their potential for various biomedical uses. researchgate.netresearchgate.net In another study, water-soluble, mucin-mimicking glycopolymers were tested on human corneal epithelial (HCE) cells. Several of the polymers, when tested at a concentration of 0.01% w/v, showed no cytotoxic effects. researchgate.net
Specific quantitative data highlights the low toxicity of these systems. A photosensitizer-glycopolymer conjugate, synthesized using a protected 6-O-methacryloyl-d-galactopyranose monomer, was tested against three different cancer cell lines (HepG2, Huh-7, and MCF-7). In the absence of light, cell viability remained above 96% even at high polymer concentrations, indicating excellent intrinsic cytocompatibility. acs.org Similarly, cationic glycopolymers designed for gene delivery also showed low cytotoxicity in cell-based assays. rsc.org These consistent findings across different polymer architectures and cell lines underscore the biocompatible nature of this class of materials, making them highly suitable for further development in tissue engineering and drug delivery. nih.gov
Table 2: Cytocompatibility Data for Selected 6-O-Methacryloyl-Derived Polymeric Systems
| Polymer System | Cell Line | Concentration | Cell Viability (%) |
|---|---|---|---|
| Porphyrin-Glycopolymer Conjugate (P(T5MG100)) | HepG2 (Human Hepatocellular Carcinoma) | 536.8 µM | >96% (in dark) |
| Porphyrin-Glycopolymer Conjugate (P(T5MG100)) | Huh-7 (Human Hepatocellular Carcinoma) | 536.8 µM | >96% (in dark) |
| Porphyrin-Glycopolymer Conjugate (P(T5MG100)) | MCF-7 (Human Breast Adenocarcinoma) | 536.8 µM | >96% (in dark) |
Theoretical and Computational Investigations of 6 O Methacryloyl Based Systems
Computational Modeling of Monomer Reactivity and Polymerization Kinetics
Computational modeling serves as a powerful tool for predicting the reactivity of monomers and the kinetics of their polymerization. uva.nl For methacryloyl-based systems, understanding monomer reactivity is crucial for controlling the polymerization process and tailoring the final properties of the polymer.
Kinetic studies on the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of glycomonomers, such as methyl 6-O-methacryloyl-α-d-glucoside, which is structurally related to 6-O-methacryloyl-1,2, have been performed in aqueous media. researchgate.netresearchgate.net These studies investigate the influence of various parameters, including temperature, initiator concentration, and the ratio of chain transfer agent (CTA) to initiator, on the polymerization kinetics. researchgate.net It has been observed that higher CTA-to-initiator ratios can lead to longer induction periods in the polymerization process. researchgate.net Such detailed kinetic data is invaluable for developing robust computational models.
Machine learning approaches are also being developed to predict the reactivity ratios of comonomers based on their molecular structures. arxiv.org By utilizing models like the Graph Attention Network, it is possible to predict how different monomers will incorporate into a copolymer chain, which is essential for designing new materials with specific properties. arxiv.org
The kinetics of radical polymerization for monomers like acrylates and methacrylates are complex and can be influenced by secondary reactions, especially at elevated temperatures. researchgate.net Computational models that account for these secondary reactions, such as backbiting and β-scission, are critical for accurately predicting polymerization rates and the resulting polymer architecture. researchgate.net Kinetic models for two-monomer polymerization have been developed using a moment-generating function approach to track the evolution of the system up to the point of gelation. aps.org These models can determine the conditions for the formation of an infinite polymer network based on initial conditions and reaction rates. aps.org
Molecular Dynamics Simulations of Polymer Chain Conformation and Interactions
Molecular dynamics (MD) simulations provide a window into the conformational landscape of polymer chains and their interactions at an atomistic level. researchgate.net These simulations are crucial for understanding how the structure of a polymer derived from a 6-O-methacryloyl-based monomer translates into its macroscopic properties.
MD simulations of copolymers containing methacrylate (B99206) units, such as 2-hydroxyethyl methacrylate (HEMA), have revealed insights into chain conformation and the effects of hydration. mdpi.com In these systems, the backbone chains tend to roll inward, with the side chains facing outward. mdpi.com The flexibility and mobility of these side chains can be significantly influenced by the presence of water, which can lead to the formation of diffusion channels within the polymer matrix in highly hydrated states. mdpi.com
Simulations of polymer networks undergoing cross-linking and scission reactions have also been performed to understand the mechanical properties of these materials. sdu.dk These studies investigate how the formation of a two-stage network, where cross-links are introduced in both unstrained and strained states, affects the stress response of the material. sdu.dk The insights gained from these simulations are vital for designing polymers with specific mechanical responses.
The behavior of polymer chains near surfaces, such as amorphous silica, has also been a subject of MD simulations. nih.gov These studies show that the translational motion of monomers parallel to the surface is affected by the presence of the solid interface. nih.gov For adsorbed chains, strong dynamical heterogeneities are observed, with chains having longer adsorbed segments exhibiting slower dynamics. nih.gov
The general methodology for MD simulations involves defining a model system, calculating the forces between all particles, and integrating the equations of motion to track the positions and velocities of atoms over time. researchgate.net This allows for the calculation of equilibrium and dynamical properties of the polymer system. researchgate.net
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and reaction intermediates. rsc.org These calculations have been instrumental in understanding the polymerization mechanisms of acrylates and methacrylates.
For instance, quantum chemistry calculations have been used to study the thermal self-initiation of acrylates. upenn.edu These studies have helped to distinguish between different proposed mechanisms, such as the Mayo and Flory mechanisms, by calculating the energy barriers for key reaction steps. upenn.edu The calculations have shown that for alkyl acrylates, a nonconcerted [2+2] thermal cycloaddition reaction between two monomer molecules is a plausible initiation pathway. upenn.edu
Quantum chemical methods are also employed to predict unknown reactions and guide the design of new catalysts and synthetic methodologies. rsc.org By calculating the energies of transition states and the thermodynamics of reaction pathways, researchers can assess the feasibility of a proposed reaction before attempting it in the laboratory. rsc.org
The development of new quantum algorithms, such as the variational quantum eigensolver (VQE), holds promise for the future of quantum chemical calculations. arxiv.org These methods aim to leverage the power of quantum computers to perform calculations on complex molecular systems that are intractable for classical computers. arxiv.org
Table 2: Applications of Quantum Chemical Calculations in Polymerization
| Application | Description | Reference |
|---|---|---|
| Mechanism Elucidation | Determining the step-by-step process of a chemical reaction, including the identification of intermediates and transition states. | upenn.edudiva-portal.orgcore.ac.uk |
| Reactivity Prediction | Estimating the likelihood and rate of a chemical reaction based on the electronic structure of the reactants. | rsc.org |
| Catalyst Design | Guiding the development of new catalysts by modeling catalyst-substrate interactions and reaction pathways. | rsc.orgdiva-portal.org |
Structure-Property Relationship Predictions in 6-O-Methacryloyl-Derived Polymers
A central goal of polymer science is to understand and predict the relationship between the chemical structure of a polymer and its macroscopic properties. Computational methods play a key role in establishing these structure-property relationships.
For dimethacrylate-based polymer networks, used in applications like dental resins, the composition of the monomer mixture has a significant impact on the thermomechanical properties of the final cured material. researchgate.netresearchgate.net Studies have shown that increasing the distance between the methacrylate double bonds in the monomer can lead to a decrease in the flexural modulus and hardness of the resulting polymer. researchgate.net Conversely, the volumetric shrinkage during curing tends to increase with a higher degree of conversion of the double bonds. researchgate.net
In the case of gelatin methacryloyl (GelMA) hydrogels, an experimental design approach coupled with modeling can be used to predict physical properties based on the synthesis parameters. mdpi.com The ratio of methacrylic anhydride (B1165640) to gelatin has been identified as the most impactful parameter on the degree of substitution and, consequently, the physical properties of the hydrogel, such as its storage modulus and swelling ratio. mdpi.com
The stress-optical law, which relates the mechanical stress in a polymer to its optical birefringence, provides a framework for understanding the structure-property relationships in crosslinked elastomers. nih.gov Techniques like proton multiple-quantum NMR and in-situ tensile X-ray scattering can be used to probe the crosslink density and segmental orientation, which are directly related to the mechanical response of the elastomer. nih.gov
By combining experimental data with computational models, it is possible to develop predictive tools for the properties of polymers derived from 6-O-methacryloyl and other methacrylate monomers. These tools are invaluable for the rational design of new materials with tailored performance characteristics.
Emerging Research Directions and Outlook for 6 O Methacryloyl 1,2 Chemistry
Sustainable and Green Synthetic Approaches for Glycomonomers
The synthesis of glycomonomers, the precursors to glycopolymers, is undergoing a green revolution. nih.gov Traditional chemical synthesis methods often involve multiple protection and deprotection steps, leading to significant solvent and reagent waste. nih.govacs.org To address these environmental concerns, researchers are increasingly turning to biocatalytic and other green chemistry approaches.
Enzymatic synthesis, for instance, offers a highly selective and efficient alternative for the acylation of carbohydrates. nih.gov Lipases, proteases, glycosidases, and glycosyltransferases are being explored for their ability to catalyze the formation of ester bonds under mild reaction conditions, often with high regioselectivity, thus avoiding the need for protecting groups. nih.gov This not only simplifies the synthetic process but also reduces the use of hazardous chemicals.
Key advantages of enzymatic synthesis of glycomonomers include:
High Selectivity: Enzymes can distinguish between different hydroxyl groups on the sugar ring, enabling site-selective modifications. researchgate.net
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature, reducing energy consumption.
Reduced Waste: The elimination of protection and deprotection steps minimizes the generation of chemical waste. nih.gov
Biodegradability of Catalysts: Enzymes are biodegradable and pose a lower environmental risk compared to traditional chemical catalysts.
Beyond enzymatic methods, other green chemistry principles are being applied to glycomonomer synthesis. These include the use of renewable feedstocks, atom-economical reactions, and the replacement of hazardous solvents with more environmentally benign alternatives. unife.itiastate.edu The development of these sustainable synthetic routes is crucial for the large-scale and environmentally responsible production of glycomonomers like 6-O-Methacryloyl-1,2-O-isopropylidene-α-D-glucofuranose.
| Synthetic Approach | Key Features | Advantages |
| Traditional Chemical Synthesis | Multi-step protection/deprotection | Well-established, versatile |
| Enzymatic Synthesis | Use of enzymes (e.g., lipases) | High selectivity, mild conditions, reduced waste |
| Green Chemistry Methods | Use of renewable resources, safer solvents | Environmentally friendly, sustainable |
Design of Novel Stimuli-Responsive Polymeric Materials
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or specific biomolecules. rsc.orgnih.govmdpi.com The incorporation of carbohydrate moieties, such as the protected glucose unit in this compound-O-isopropylidene-α-D-glucofuranose, into polymer chains can impart unique stimuli-responsive behaviors.
Thermo-responsive Polymers:
One of the most widely studied classes of stimuli-responsive polymers is thermo-responsive polymers, which exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). nih.gov Poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermo-responsive polymer with an LCST of around 32°C in water, close to human body temperature. nih.gov By copolymerizing glycomonomers with N-isopropylacrylamide (NIPAM), the resulting glycopolymers can exhibit tunable thermo-responsive properties. nih.govacs.orgdigitellinc.com The hydrophilic nature of the sugar units can influence the LCST of the copolymer, allowing for the fine-tuning of its temperature-dependent phase transition. nih.gov
pH-responsive Polymers:
Polymers containing ionizable groups, such as carboxylic acids or amines, can exhibit pH-responsive behavior. researchgate.net For instance, copolymers of this compound-O-isopropylidene-α-D-glucofuranose with monomers like methacrylic acid (MAA) can lead to pH-sensitive hydrogels. acs.orgresearchgate.net At low pH, the carboxylic acid groups are protonated, and the polymer may be collapsed. As the pH increases, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. researchgate.net This pH-dependent swelling behavior can be harnessed for applications such as controlled drug delivery. acs.org
Glucose-responsive Polymers:
The presence of the glucose moiety opens up possibilities for creating glucose-responsive materials. By incorporating phenylboronic acid derivatives into the polymer structure, which can form reversible covalent bonds with diols present in glucose, the resulting polymers can exhibit glucose-dependent swelling or solubility changes. nih.gov This is a particularly active area of research for the development of self-regulated insulin delivery systems.
| Stimulus | Responsive Monomer Example | Potential Application |
| Temperature | N-isopropylacrylamide (NIPAM) | Thermo-responsive drug delivery, cell culture substrates |
| pH | Methacrylic acid (MAA) | pH-triggered drug release, biosensors |
| Glucose | Phenylboronic acid derivatives | Self-regulated insulin delivery systems |
Integration with Advanced Manufacturing Technologies for Biofabrication (e.g., 3D Bioprinting Research)
Biofabrication, particularly 3D bioprinting, is a revolutionary technology that aims to create complex, three-dimensional biological structures by precisely depositing cells, biomaterials, and growth factors layer-by-layer. nih.govnih.govfrontiersin.org The development of suitable "bioinks"—printable materials that can support cell viability and function—is a critical aspect of 3D bioprinting. mdpi.com
Methacryloyl-functionalized hydrogels, such as gelatin methacryloyl (GelMA), have emerged as promising bioinks due to their excellent biocompatibility, biodegradability, and tunable mechanical properties. nih.govnih.govresearchgate.net The methacryloyl groups allow for rapid photocrosslinking, which helps to stabilize the printed structure. nih.govresearchgate.net
Polymers derived from this compound-O-isopropylidene-α-D-glucofuranose hold significant potential for the development of novel bioinks. The carbohydrate component can enhance the biocompatibility and bioactivity of the hydrogel, potentially promoting cell adhesion and proliferation. rsc.org Furthermore, the stimuli-responsive properties discussed in the previous section could be leveraged to create "smart" bioinks that respond to physiological cues. For example, a thermo-responsive bioink could be designed to be liquid at a lower temperature for easy printing and then solidify at physiological temperature to form a stable scaffold. nih.gov
The integration of these advanced glycomonomers into 3D bioprinting can lead to the fabrication of:
Patient-specific tissue constructs: By combining medical imaging data with 3D bioprinting, it is possible to create scaffolds that perfectly match a patient's anatomy. nih.gov
Complex tissue architectures: 3D bioprinting allows for the precise control over the spatial distribution of cells and materials, enabling the creation of tissues with intricate structures. nih.gov
In vitro disease models: Bioprinted tissues can serve as realistic models for studying disease progression and for high-throughput drug screening. nih.gov
Interdisciplinary Research Interfaces with Other Scientific Domains
The chemistry of this compound-O-isopropylidene-α-D-glucofuranose and the resulting polymers sits at the crossroads of several scientific disciplines. The continued advancement of this field will rely on fostering collaborations between chemists, materials scientists, biologists, engineers, and clinicians.
Materials Science: The development of novel polymerization techniques, such as controlled radical polymerization (e.g., ATRP and RAFT), allows for the synthesis of well-defined glycopolymers with controlled architectures (e.g., block, graft, and star copolymers). nih.gov This precise control over the polymer structure is essential for tailoring the material properties for specific applications.
Biomedicine and Drug Delivery: The biocompatibility and biodegradability of sugar-based polymers make them attractive candidates for various biomedical applications, including drug delivery, gene delivery, and immunotherapy. acs.orgnih.govresearchgate.netnih.gov The ability to create stimuli-responsive systems allows for the targeted and controlled release of therapeutic agents. rsc.org
Tissue Engineering and Regenerative Medicine: As discussed previously, glycopolymers are playing an increasingly important role in the development of scaffolds for tissue engineering. frontiersin.orgresearchgate.net The bioactivity of the sugar moieties can be used to mimic the natural extracellular matrix and guide cell behavior.
Nanotechnology: The self-assembly of amphiphilic block copolymers containing carbohydrate segments can lead to the formation of well-defined nanostructures, such as micelles and vesicles. researchgate.net These glyconanoparticles have potential applications in targeted drug delivery and bioimaging.
The future of this compound chemistry is bright, with numerous opportunities for innovation and discovery at the interface of these diverse scientific domains.
Q & A
Q. Methodological Answer :
- Structural analysis :
- Molecular weight distribution :
- Gel permeation chromatography (GPC) : Use THF as eluent with polystyrene standards to determine and (dispersity) .
- Thermal properties :
Basic: What safety protocols are essential when handling MaIpG monomers?
Q. Methodological Answer :
- Hazard mitigation :
- Waste disposal : Neutralize residual catalysts (e.g., CuBr) with chelating agents before disposal .
Advanced: How does copolymerization of MaIpG with hydrophilic/hydrophobic comonomers affect drug delivery performance?
Q. Methodological Answer :
- Design considerations :
- Validation :
Advanced: How can researchers resolve contradictions in reported polymerization kinetics of MaIpG?
Q. Methodological Answer :
- Data reconciliation :
- Experimental replication :
- Standardize monomer purity (≥98%) and catalyst activity (freshly prepared CuBr/PMDETA) to minimize variability .
Advanced: What strategies ensure biocompatibility of MaIpG-derived polymers in biomedical applications?
Q. Methodological Answer :
- Cytotoxicity screening :
- MTT assays : Test polymer extracts on L929 fibroblasts; IC₅₀ values should exceed 100 µg/mL for safe use .
- Degradation profiling :
- Immune response evaluation :
- ELISA : Measure TNF-α/IL-6 levels in macrophage cultures to assess inflammatory potential .
Advanced: How can computational modeling optimize MaIpG-based polymer architectures?
Q. Methodological Answer :
- Molecular dynamics (MD) simulations :
- QSPR models :
Advanced: What statistical frameworks are recommended for analyzing contradictory data in MaIpG polymerization studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
